VU0477886
Descripción
Propiedades
Fórmula molecular |
C20H13ClN4O3 |
|---|---|
Peso molecular |
392.8 |
Nombre IUPAC |
3-Amino-pyridine-2-carboxylic acid [3-chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-amide |
InChI |
InChI=1S/C20H13ClN4O3/c21-14-10-11(24-18(26)17-15(22)6-3-9-23-17)7-8-16(14)25-19(27)12-4-1-2-5-13(12)20(25)28/h1-10H,22H2,(H,24,26) |
Clave InChI |
XBKGMJNNALFSAJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=CC=C1N)NC2=CC=C(N(C(C3=C4C=CC=C3)=O)C4=O)C(Cl)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VU0477886; VU-0477886; VU 0477886; |
Origen del producto |
United States |
Mechanism of Action of VU0477886: A Next-Generation mGlu4 Positive Allosteric Modulator
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary: The Allosteric Imperative in Neuropharmacology
For decades, the treatment of Parkinson's disease (PD) has been dominated by dopaminergic replacement therapies (e.g., Levodopa). However, the inevitable degradation of efficacy and the onset of levodopa-induced dyskinesia (LID) have forced drug development professionals to look beyond the dopamine synapse.
Metabotropic glutamate receptor subtype 4 (mGlu4) has emerged as a premier non-dopaminergic target[1]. Because the orthosteric (endogenous glutamate) binding site is highly conserved across all eight mGlu receptor subtypes, developing highly selective orthosteric agonists has proven nearly impossible[2][3]. The solution lies in Positive Allosteric Modulators (PAMs) . PAMs bind to the less-conserved seven-transmembrane (7TM) domain, offering exquisite subtype selectivity[4].
VU0477886 represents a breakthrough in this class. Developed via the chemical optimization of a picolinamide-derived family, it utilizes a 3-aminopicolinamide "warhead" that elegantly solves the historical challenge of central nervous system (CNS) penetrance while maintaining high potency[1].
Structural Pharmacology & Binding Kinetics
VU0477886 does not possess intrinsic agonist activity; it cannot activate the mGlu4 receptor in the absence of glutamate. Instead, it acts as a molecular amplifier.
When VU0477886 binds to the allosteric pocket within the 7TM domain, it induces a conformational change that increases the receptor's affinity for glutamate at the orthosteric Venus flytrap domain, as well as the coupling efficiency of the receptor to its intracellular Gi/o proteins[3].
The 3-Aminopicolinamide Advantage
Earlier generations of mGlu4 PAMs, such as PHCCC, suffered from poor aqueous solubility and limited blood-brain barrier (BBB) permeability[5]. By distancing the scaffold from earlier pyrazolo[4,3-b]pyridine head groups and incorporating a 3-amino substituent on a picolinamide core, developers achieved a molecule that avoids high plasma protein binding and resists rapid hepatic clearance[1].
Mechanism of Action in the Basal Ganglia Circuitry
To understand the causality behind VU0477886's efficacy, we must examine the microcircuitry of the basal ganglia.
In a healthy brain, the direct and indirect pathways of the basal ganglia exist in a delicate balance to facilitate fluid movement. In PD, the loss of dopaminergic input from the substantia nigra causes the indirect pathway to become hyperactive [6]. Specifically, there is excessive glutamatergic transmission from the cerebral cortex to the striatum, and subsequently from the subthalamic nucleus (STN) to the globus pallidus interna (GPi)[6].
mGlu4 receptors are localized presynaptically on the glutamatergic terminals of the corticostriatal and striatopallidal synapses[6]. Because mGlu4 is a Group III, Gi/o -coupled receptor, its activation inhibits adenylyl cyclase, reduces cAMP levels, and inhibits voltage-gated calcium channels (VGCCs)[3]. This cascade suppresses the vesicular exocytosis of glutamate. By potentiating this autoreceptor-like feedback loop, VU0477886 effectively acts as a "brake" on the overactive indirect pathway, normalizing motor output without relying on dopamine[1][6].
Fig 1: VU0477886 modulation of the overactive indirect basal ganglia pathway.
Quantitative Pharmacological Profile
The transition from a high-throughput screening (HTS) hit to a viable preclinical candidate requires rigorous optimization of both pharmacodynamics (PD) and pharmacokinetics (PK). VU0477886 demonstrates a highly optimized profile for CNS indications[1].
Table 1: In Vitro and In Vivo Profiling of VU0477886
| Parameter | Value | Pharmacological Significance |
| In vitro Potency ( EC50 ) | 95 nM | High affinity for the allosteric 7TM site; sub-100 nM potency ensures target engagement at low doses[1]. |
| Efficacy (Glu Max) | 89% | Near-full potentiation relative to a saturating concentration of endogenous glutamate[1]. |
| Brain Penetration ( Kp ) | 1.3 | Brain-to-plasma ratio > 1 indicates excellent BBB crossing; total brain levels reach ~334 nM[1]. |
| Rat Clearance ( CLp ) | 4.0 mL/min/kg | Low intrinsic clearance indicates favorable metabolic stability and resistance to rapid hepatic degradation[1]. |
| Half-life ( t1/2 ) | 3.7 h | Supports sustained in vivo target engagement and allows for practical dosing intervals in preclinical models[1]. |
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols detail the self-validating workflows used to characterize VU0477886.
Protocol A: In Vitro Functional HTS (Calcium Mobilization Assay)
To quantify the PAM activity of VU0477886, a functional cell-based assay is required. Because mGlu4 is Gi/o -coupled, it does not naturally mobilize intracellular calcium. Therefore, recombinant cell lines (e.g., HEK293) must be engineered to co-express human mGlu4 and a chimeric G-protein (such as Gqi5 ), which forces the receptor to signal through the Gq (calcium release) pathway for easier fluorescent detection.
-
Cell Preparation: Plate HEK293-mGlu4- Gqi5 cells in 384-well black, clear-bottom plates. Incubate overnight.
-
Dye Loading: Wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition (Self-Validation Step 1): Add VU0477886 in a concentration gradient (1 nM to 10 µM). Crucial causality: Read fluorescence immediately. A true PAM will show no calcium flux at this stage, validating the absence of orthosteric agonist activity.
-
Glutamate Challenge (Self-Validation Step 2): Add an EC20 concentration of glutamate (a sub-maximal dose).
-
Detection: Measure the resulting calcium flux. The leftward shift of the glutamate concentration-response curve determines the EC50 (95 nM) and Glu Max (89%)[1].
Protocol B: In Vivo Haloperidol-Induced Catalepsy (HIC) Model
Haloperidol is a potent dopamine D2 receptor antagonist. Administering it to rats blocks dopaminergic inhibition of the indirect pathway, pharmacologically simulating the dopamine depletion seen in PD and inducing catalepsy (severe motor rigidity)[7].
-
Baseline Assessment: Evaluate rats on a vertical bar test to ensure normal motor descent latency prior to dosing.
-
Catalepsy Induction: Administer haloperidol (1.5 mg/kg, i.p.). Wait 45 minutes.
-
Vehicle Control: Administer a vehicle (e.g., 10% Tween-80) to the control cohort to validate that spontaneous recovery does not occur.
-
Therapeutic Dosing: Administer VU0477886 (1 mg/kg, p.o.) to the test cohort[1].
-
Evaluation: At 30, 60, and 120 minutes post-dose, place the rat's forepaws on a horizontal bar elevated 10 cm. Measure the descent latency (time taken to remove paws).
-
Result: VU0477886 robustly reverses the catalepsy, proving that allosteric modulation of mGlu4 can bypass the dopaminergic blockade to restore motor function[1].
Fig 2: Workflow for the Haloperidol-Induced Catalepsy (HIC) preclinical validation model.
Therapeutic Implications & Future Directions
The discovery and validation of VU0477886 prove that 3-aminopicolinamides are highly effective warheads for CNS targeting[1]. Beyond the immediate symptomatic relief of motor disturbances (as evidenced by the HIC model), the mechanism of action of mGlu4 PAMs holds profound implications for disease modification. By dampening the excitotoxic release of glutamate in the basal ganglia, mGlu4 PAMs reduce neuroinflammatory markers and may protect the remaining dopaminergic neurons in the substantia nigra pars compacta from further degeneration[1][5].
For drug development professionals, VU0477886 serves as a structural and pharmacological benchmark. Future optimization campaigns will likely focus on improving multi-species pharmacokinetics (such as human projected half-life and free fraction) while maintaining the exquisite target engagement demonstrated by this compound[1].
References
-
Gogliotti, R. D., Engers, D. W., Garcia-Barrantes, P. M., Panarese, J. D., Gentry, P. R., Blobaum, A. L., ... & Hopkins, C. R. (2016). "Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919. URL:[Link]
-
Hopkins, C. R., Engers, D. W., Niswender, C. M., Jones, C. K., Dawson, E., Weaver, C. D., ... & Lindsley, C. W. (2010). "Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator." ACS Chemical Neuroscience, 1(10), 648–654. URL:[Link]
-
Engers, D. W., et al. (2011). "Discovery, Synthesis, and Structure−Activity Relationship Development of a Series of N-(4-Acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats." Journal of Medicinal Chemistry, 54(4), 1106–1110. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. haloperidol (standard) — TargetMol Chemicals [targetmol.com]
Pharmacokinetic and DMPK Profile of VU0477886 in Rodent Models: A Technical Whitepaper
Executive Summary
The development of non-dopaminergic therapies for Parkinson’s disease (PD) represents a critical frontier in neuropharmacology, aimed at circumventing the long-term motor complications (such as dyskinesia) associated with standard levodopa treatments. Among the most promising targets is the metabotropic glutamate receptor subtype 4 (mGlu4).
This whitepaper provides an in-depth technical analysis of VU0477886 , a highly potent, 3-aminopicolinamide-based mGlu4 positive allosteric modulator (PAM). By evaluating its Drug Metabolism and Pharmacokinetics (DMPK) profile, in vivo exposure, and pharmacodynamic efficacy in rodent models, this guide serves as a comprehensive reference for drug development professionals navigating the complexities of CNS-targeted allosteric modulators.
Pharmacological Rationale & Mechanism of Action
In the parkinsonian state, the loss of dopaminergic tone leads to hyperactivity within the indirect pathway of the basal ganglia, specifically at the striatopallidal synapses. mGlu4 receptors are localized presynaptically on these terminals.
As a PAM, VU0477886 does not activate the receptor directly; rather, it binds to a distinct allosteric pocket, potentiating the receptor's response to endogenous glutamate[1]. This activation couples to Gi/o proteins, inhibiting adenylate cyclase, reducing cAMP levels, and ultimately suppressing the excessive release of GABA and glutamate. This mechanism effectively normalizes the indirect pathway, providing symptomatic relief of motor deficits[1][2].
mGlu4 PAM mechanism: VU0477886 normalizes basal ganglia signaling.
In Vitro DMPK & Physicochemical Characterization
Historically, mGlu4 PAMs have suffered from steep structure-activity relationships (SAR) and poor central nervous system (CNS) penetration[1]. The discovery of VU0477886 emerged from an optimization campaign focused on functionalizing picolinamide warheads. The addition of a 3-amino substituent significantly enhanced both potency and physicochemical properties[1][3].
Causality in DMPK Optimization
While VU0477886 demonstrates excellent potency and moderate intrinsic clearance, its utility is heavily dictated by its plasma protein binding. The compound exhibits an extremely low free fraction ( Fu ) in both rat and human plasma[1]. In neuropharmacology, high protein binding is a double-edged sword: it can drive high total brain concentrations due to lipid partitioning, but it severely limits the free drug available to engage the target receptor.
| Parameter | Value | Interpretation / Significance |
| mGlu4 Potency ( EC50 ) | 95 nM (89% Glu Max) | Highly potent PAM activity; strong efficacy driver. |
| Rat mGlu4 ( EC50 ) | 128 nM | Relevant baseline for rodent in vivo models. |
| Intrinsic Clearance ( CLHEP , Rat) | 51 mL/min/kg | Moderate metabolic stability in rodent microsomes. |
| Intrinsic Clearance ( CLHEP , Human) | 5.8 mL/min/kg | High metabolic stability in human microsomes. |
| Free Fraction ( Fu , Rat) | 0.003 (0.3%) | Highly protein-bound; restricts free drug exposure. |
| Free Fraction ( Fu , Human) | 0.007 (0.7%) | Highly protein-bound; limits translational viability. |
| CYP450 Inhibition | 3A4, 2D6, 1A2 > 30 μM | Clean profile against major metabolizing enzymes. |
| CYP2C9 Inhibition | IC50 = 7.2 μM | Slight liability, requiring monitoring in polypharmacy. |
Data summarized from Gogliotti et al., 2016[1].
In Vivo Pharmacokinetics in Rodent Models
To validate the in vitro findings, VU0477886 was subjected to in vivo pharmacokinetic profiling in rats. The compound demonstrated an attractive profile for a preclinical tool compound, characterized by low systemic clearance and an extended half-life[1].
| PK Parameter (Rat) | Value | Pharmacokinetic Implication |
| Plasma Clearance ( CLp ) | 4.0 mL/min/kg | Low clearance relative to rat hepatic blood flow (~55 mL/min/kg), ensuring sustained systemic exposure. |
| Half-life ( t1/2 ) | 3.7 hours | Supports practical dosing regimens (e.g., once or twice daily) for behavioral assays. |
| Brain:Plasma Ratio ( Kp , IV) | 1.3 | Excellent BBB penetration; total brain levels exceed plasma levels. |
| Brain:Plasma Ratio ( Kp , PO) | 0.3 | Good oral partitioning; sufficient to drive central efficacy. |
Analytical Insight: The systemic clearance ( CLp=4.0 mL/min/kg) is significantly lower than the in vitro intrinsic clearance ( CLHEP=51 mL/min/kg). This discrepancy is directly caused by the compound's high plasma protein binding ( Fu=0.003 ), which restricts the amount of free drug available to hepatic enzymes for metabolism, thereby artificially prolonging the in vivo half-life[1].
In Vivo Efficacy & PK/PD Correlation
To establish the therapeutic potential of VU0477886, researchers utilized the Haloperidol-Induced Catalepsy (HIC) model. Haloperidol, a potent D2 receptor antagonist, induces a rigid, cataleptic state in rodents that mimics the akinesia seen in Parkinson's disease. Reversal of this catalepsy is the gold-standard preclinical indicator of antiparkinsonian efficacy[1][4].
Workflow of the Haloperidol-Induced Catalepsy (HIC) PK/PD model.
Step-by-Step Methodology: HIC Model & PK Sampling
This self-validating protocol ensures that behavioral readouts are directly correlated with localized tissue exposure in the exact same animal.
-
Acclimation & Baseline: Habituate male Sprague-Dawley rats to the testing environment for 30 minutes. Establish baseline motor activity to ensure no underlying neurological deficits.
-
Compound Administration: Administer VU0477886 at a dose of 1 mg/kg via oral gavage (p.o.). Causality: Oral dosing is utilized to assess the compound's systemic bioavailability and its translational potential as an orally active therapeutic[1].
-
Catalepsy Induction: 45 minutes post-compound administration, inject haloperidol (1.5 mg/kg, i.p.). Causality: This specific timing allows VU0477886 to reach Tmax in the brain concurrently with the onset of D2 blockade.
-
Behavioral Assessment (Bar Test): 45 minutes post-haloperidol injection, place the rat's forepaws on a horizontal bar suspended 9 cm above the surface. Record the descent latency (the time taken for the rat to remove both paws and place them on the surface). A maximum cutoff of 120 seconds is enforced to prevent animal distress.
-
Terminal Tissue Collection: Immediately following the behavioral test (approximately 90 minutes post-dose), euthanize the animal via decapitation. Collect trunk blood into EDTA-coated tubes (for plasma isolation) and rapidly dissect the whole brain.
-
Bioanalytical Quantification: Homogenize the brain tissue. Extract VU0477886 from both plasma and brain homogenates using protein precipitation (e.g., with acetonitrile). Quantify the compound using LC-MS/MS against a standard curve.
PK/PD Correlation Results
In this study, a 1 mg/kg p.o. dose of VU0477886 proved highly efficacious, completely reversing the catalepsy induced by a robust 1.5 mg/kg dose of haloperidol[1]. Subsequent LC-MS/MS analysis revealed that total brain levels reached 334 nM . Because the rat mGlu4 PAM EC50 is 128 nM, the total brain concentration achieved was greater than 2-fold above the EC50 threshold, providing a clear pharmacokinetic justification for the observed pharmacodynamic efficacy[1].
Translational Limitations & Conclusion
VU0477886 represents a masterclass in chemical optimization, successfully overcoming the historical challenge of CNS exclusion in mGlu4 PAMs by achieving a brain-to-plasma Kp of 1.3 and demonstrating robust in vivo efficacy[1][5].
However, from a drug development perspective, VU0477886 highlights a critical translational barrier. Despite its attractive total exposure and efficacy in rodents, the compound was ultimately halted from advancing as a clinical candidate. The decision was driven by its exceptionally low free fraction ( Fu<1% ) and suboptimal multispecies pharmacokinetics, which resulted in poor projected human PK profiles[1].
Consequently, while VU0477886 did not progress to human trials, it remains a highly valuable, self-validating preclinical tool compound. It definitively proves that targeted functionalization of picolinamide warheads can engender CNS exposure, paving the way for subsequent, more translationally viable mGlu4 PAMs in the fight against Parkinson's disease.
References
-
Gogliotti, R. G., Engers, D. W., García-Barrantes, P. M., et al. (2016). "Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 26(12), 2859-2863. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Discovery and Structure-Activity Relationship (SAR) of VU0477886: A Brain-Penetrant mGlu4 Positive Allosteric Modulator
Executive Summary The metabotropic glutamate receptor subtype 4 (mGlu4) is a highly validated, non-dopaminergic therapeutic target for Parkinson's disease (PD). However, developing compounds that achieve both high subtype selectivity and sufficient central nervous system (CNS) penetration has historically bottlenecked clinical translation. This technical guide details the discovery, structure-activity relationship (SAR), and in vivo validation of VU0477886 , a potent mGlu4 positive allosteric modulator (PAM) built upon a novel 3-aminopicolinamide chemotype.
Biological Rationale & Mechanism of Action
Parkinson's disease is classically managed via dopaminergic replacement therapies, which inevitably lead to motor complications like levodopa-induced dyskinesias (LID). To circumvent these side effects, targeting mGlu4 offers a mechanism to restore basal ganglia circuitry downstream of the dopaminergic deficit[1].
mGlu4 is localized predominantly on the presynaptic terminals of the striatopallidal (indirect) pathway. In the Parkinsonian state, the loss of dopamine leads to hyperactivity of these neurons, resulting in excessive GABAergic inhibition of the external globus pallidus (GPe).
The Causality of Allosteric Modulation: Why develop a PAM instead of an orthosteric agonist? The orthosteric glutamate binding site is highly conserved across all eight mGlu receptor subtypes, making it nearly impossible to achieve subtype selectivity. PAMs, however, bind to the less conserved 7-transmembrane (7TM) domain. This not only ensures exquisite mGlu4 selectivity but also maintains the spatial and temporal fidelity of endogenous glutamate signaling, thereby preventing receptor desensitization[2].
Mechanism of mGlu4 PAM-mediated restoration of motor function in the basal ganglia.
Hit-to-Lead: The "Molecular Switch" & SAR Evolution
The development of VU0477886 originated from an optimization campaign of an earlier picolinamide-based mGlu4 PAM series, which included the preclinical candidate VU0418506. While VU0418506 exhibited excellent potency (EC50 = 67 nM), researchers sought to identify structurally distinct chemotypes to expand intellectual property space and improve multispecies pharmacokinetic (PK) profiles[2].
During the synthesis of pyrazolo[4,3-b]pyridine head groups, a single 3-aminopicolinamide analog (Compound 7 ) was evaluated. Although Compound 7 was ~7-fold less potent than VU0418506 (EC50 = 587 nM), it represented a completely unexplored chemotype.
SAR Causality: The decision to pursue this weaker hit was driven by the hypothesis that the 3-amino substituent could engage in a unique hydrogen-bonding network within the mGlu4 allosteric binding pocket. Subsequent SAR exploration of 3- and 4-functionalized picolinamides revealed that the 3-amino group was absolutely critical for PAM activity; removing or shifting it completely abolished efficacy[2].
SAR optimization workflow from early picolinamides to the discovery of VU0477886.
Pharmacological & DMPK Profiling
With the 3-aminopicolinamide "warhead" established, the right-hand side (RHS) aniline moiety was systematically optimized. The goal was to enhance potency while maintaining a low polar surface area (PSA) to ensure blood-brain barrier (BBB) penetrance.
This optimization culminated in the synthesis of Compound 17a (VU0477886) , chemically designated as N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-aminopicolinamide. The incorporation of the bulky, electron-withdrawing chloro-phthalimide derivative on the RHS significantly boosted potency (EC50 = 95 nM) and maximum glutamate response (89% Glu Max)[2].
Crucially, VU0477886 demonstrated an attractive Drug Metabolism and Pharmacokinetics (DMPK) profile, exhibiting moderate intrinsic clearance, a favorable half-life, and excellent CNS penetration[2].
Table 1: In Vitro and In Vivo Profiling of Key mGlu4 PAMs
| Compound | Chemotype | mGlu4 EC50 (nM) | Glu Max (%) | Brain:Plasma Kp | Rat CLp (mL/min/kg) |
| VU0418506 (6) | Pyrazolo[4,3-b]pyridine | 67 | 109% | N/A | N/A |
| Compound 7 | 3-Aminopicolinamide (Hit) | 587 | 88% | N/A | N/A |
| VU0477886 (17a) | Optimized 3-Aminopicolinamide | 95 | 89% | 1.3 | 4.0 |
| VU0483872 (17t) | Optimized 3-Aminopicolinamide | 51 | 93% | 0.9 | 2.5 |
Data summarized from Gogliotti et al., 2016.
In Vivo Efficacy: Experimental Protocol
To validate the in vivo efficacy of VU0477886, researchers utilized the Haloperidol-Induced Catalepsy (HIC) model. Haloperidol, a potent dopamine D2 receptor antagonist, induces a state of rigidity and akinesia (catalepsy) in rodents, closely mimicking the motor symptoms of PD[3]. Because mGlu4 PAMs act downstream of the dopaminergic deficit, they can reverse this catalepsy.
Self-Validating Protocol: Haloperidol-Induced Catalepsy Assay
This protocol is designed as a self-validating system; the inclusion of vehicle controls, side-by-side comparison with a known standard, and terminal PK/PD correlation ensures the reliability of the pharmacodynamic readout[2].
Step 1: Animal Preparation & Baseline Measurement
-
Acclimate male Sprague-Dawley rats to the testing environment for 1 hour.
-
Perform a baseline "bar test" by placing the rat's forepaws on a horizontal rod (10 cm above the surface). Healthy rats will immediately step down (descent latency < 2 seconds).
Step 2: Disease State Induction
-
Administer haloperidol (1.5 mg/kg, intraperitoneal injection) to all test subjects. Causality: This dose robustly blocks striatal D2 receptors, artificially inducing the Parkinsonian motor deficit[3].
-
Wait 30 minutes to allow for the onset of maximum catalepsy.
Step 3: Compound Administration
-
Formulate VU0477886 as a microsuspension in 0.1% Tween 80 / 0.5% methylcellulose using bead-milling. Causality: Bead-milling ensures uniform particle size, which is critical for preventing erratic gastrointestinal absorption and ensuring optimal oral bioavailability.
-
Administer VU0477886 (1 mg/kg) via oral gavage (p.o.). Control groups receive vehicle or the reference standard VU0418506.
Step 4: Pharmacodynamic Evaluation
-
At 30, 60, and 120 minutes post-dose, perform the bar test.
-
Record the descent latency (time taken to remove both forepaws from the bar), utilizing a maximum cutoff time of 120 seconds to prevent animal distress.
-
Observation: A 1 mg/kg oral dose of VU0477886 proved highly efficacious, reversing the haloperidol-induced catalepsy to levels comparable to the preclinical candidate VU0418506[2].
Step 5: PK/PD Correlation (System Validation)
-
Immediately following the final behavioral time point, euthanize the animals to collect plasma and brain tissue.
-
Quantify compound levels via LC-MS/MS. In the oral HIC study, total brain levels of VU0477886 reached 334 nM, which is >2-fold above the rat mGlu4 PAM EC50 (128 nM). Causality: This confirms that the observed behavioral efficacy was directly linked to target engagement in the CNS, ruling out peripheral artifacts[2].
Conclusion
The discovery of VU0477886 highlights the power of scaffold hopping and rigorous SAR in GPCR allosteric modulator development. By identifying the 3-aminopicolinamide warhead, researchers successfully engineered a highly potent, CNS-penetrant mGlu4 PAM capable of robust in vivo efficacy in a standard PD model[2]. While VU0477886 possessed an attractive profile, it ultimately did not advance to clinical trials due to a low unbound fraction (Fu) and suboptimal projected human pharmacokinetics. Nevertheless, it remains a critical pharmacological tool compound, and its structural insights continue to guide the design of next-generation mGlu4 PAMs for the treatment of neurological disorders[1].
References
-
[2] Gogliotti, R. D., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919.[Link]
-
[1] Johnstone, S., & Albert, J. S. (2021). A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? Bioorganic & Medicinal Chemistry Letters.[Link]
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Application Note: In Vivo Dosing Protocols for VU0477886 in Haloperidol-Induced Catalepsy
Introduction & Mechanistic Rationale
The development of non-dopaminergic therapeutics for Parkinson's disease (PD) relies heavily on robust preclinical pharmacodynamic models. The haloperidol-induced catalepsy (HIC) model is the gold standard for evaluating motor symptom reversal, specifically akinesia and bradykinesia[1].
VU0477886 is a highly potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGlu4). To understand the experimental design, one must first understand the causality of the underlying neurocircuitry: Haloperidol acts as a dopamine D2 receptor antagonist. Blockade of D2 receptors in the striatum disinhibits the indirect striatopallidal pathway, leading to a pathological excess of GABAergic transmission at the globus pallidus externa (GPe)[1]. mGlu4 receptors are strategically localized on these presynaptic striatopallidal terminals. By administering an mGlu4 PAM like VU0477886, glutamate signaling is allosterically potentiated, which paradoxically suppresses this excessive GABA release, thereby restoring downstream motor function and reversing catalepsy.
Mechanistic pathway of haloperidol-induced catalepsy and reversal via mGlu4 PAM VU0477886.
Materials, Reagents, and Formulation
Achieving reproducible in vivo data requires rigorous attention to formulation chemistry.
-
Haloperidol (Cataleptogenic Agent):
-
Dose: 1.5 mg/kg.
-
Vehicle: Dissolved in 0.5 N acetic acid and titrated to pH 5.5 using NaOH to ensure solubility and tissue tolerability[2].
-
-
VU0477886 (Therapeutic Agent):
-
Dose: 1.0 mg/kg (Minimum Effective Dose for robust reversal).
-
Vehicle: 0.1% Tween 80 and 0.5% methylcellulose in deionized water.
-
Expert Formulation Insight (Causality): VU0477886 is formulated as a microsuspension via bead-milling. Many allosteric modulators exhibit poor aqueous solubility; simple vortexing yields heterogeneous particle sizes, leading to erratic gastrointestinal absorption. Bead-milling for 30 minutes ensures a uniform micro-particulate suspension, exponentially increasing the surface area for consistent oral bioavailability and reproducible PK/PD profiles.
-
Experimental Workflow & In Vivo Protocol
In vivo dosing and behavioral evaluation workflow for the haloperidol-induced catalepsy model.
Step 1: Baseline Assessment & Acclimation
-
Acclimate adult male Sprague Dawley or Wistar rats (approx. 300-400 g) to the behavioral testing room for at least 1 hour prior to the experiment[2].
-
Perform a baseline bar test to ensure no underlying motor deficits exist. A healthy rat should step down from the bar within 5 seconds[2].
Step 2: Catalepsy Induction
-
Administer haloperidol at 1.5 mg/kg via intraperitoneal (i.p.) injection.
-
Return the rat to its home cage. Haloperidol requires approximately 45–60 minutes to achieve peak D2 receptor occupancy and induce a robust cataleptic state[1].
Step 3: PAM Administration
-
At T = +30 minutes post-haloperidol, administer the bead-milled VU0477886 suspension (1.0 mg/kg) via oral gavage (p.o.).
-
Expert Insight: The 30-minute offset is a critical pharmacokinetic alignment. It allows the orally administered VU0477886 to be absorbed and cross the blood-brain barrier precisely as the haloperidol-induced catalepsy reaches its maximum behavioral expression.
Step 4: The Catalepsy Bar Test
-
At T = +60, +90, and +120 minutes , evaluate the rats using the standard bar test[1].
-
Gently place the rat in an upright position with its forepaws resting on a horizontal bar (5 mm diameter) positioned 10–12 cm above the floor, while the hind paws remain on the floor[2],[1].
-
Start a stopwatch immediately. Record the step-down latency—the time it takes for the rat to remove both forepaws from the bar[2].
-
Self-Validating Control: Implement a strict cut-off time of 120 seconds. This prevents physical exhaustion and undue stress in highly cataleptic control animals, ensuring ethical compliance and preventing fatigue-induced data skewing in subsequent time points[1].
Step 5: PK/PD Tissue Collection
-
Following the final behavioral time point (T = +120 min), euthanize the animals to collect plasma and whole brain tissue.
-
Homogenize brain samples to determine the total brain concentration and calculate the brain-to-plasma partition coefficient (Kp) to validate target engagement.
Quantitative Data & Expected Outcomes
When executing this protocol, VU0477886 demonstrates a highly favorable pharmacokinetic and pharmacodynamic profile, proving to be as efficacious as advanced preclinical candidates in reversing robust 1.5 mg/kg haloperidol challenges.
| Parameter | Value | Pharmacological Significance |
| In Vitro Potency (EC50) | 95 nM (89% Glu Max) | Highly potent mGlu4 PAM, ensuring target engagement at low doses. |
| Minimum Effective Dose (MED) | 1.0 mg/kg (p.o.) | Demonstrates excellent oral bioavailability and robust in vivo efficacy. |
| Brain Concentration | 334 nM | Achieves >2-fold above the rat mGlu4 PAM EC50 (128 nM) in vivo. |
| Brain:Plasma Ratio (Kp) | 0.3 (Oral) to 1.3 (DMPK) | Strong CNS penetration, crucial for neuropharmacological agents. |
| Plasma Clearance (CLp) | 4.0 mL/min/kg | Low clearance rate in rats, contributing to a favorable pharmacokinetic profile. |
| Half-life (t1/2) | 3.7 h | Sufficient duration of action to cover the behavioral testing window. |
References
-
Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy (Corresponds to search index) Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL:[Link]
-
An Open Source Automated Bar Test for Measuring Catalepsy in Rats (Corresponds to search index[2]) Source: eNeuro (via PubMed Central) URL:[Link]
-
Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats (Corresponds to search index[1]) Source: Frontiers in Behavioral Neuroscience (via PubMed Central) URL:[Link]
Sources
Application Note: Formulation and Oral Dosing Protocol for VU0477886 in Rodent Models
Scientific Rationale & Introduction
Metabotropic glutamate receptor subtype 4 (mGlu4) has emerged as a critical non-dopaminergic therapeutic target for Parkinson's disease (PD). Positive allosteric modulators (PAMs) of mGlu4 work by normalizing the overactive indirect pathway within the basal ganglia circuitry. According to , VU0477886 is a highly potent 3-aminopicolinamide-derived mGlu4 PAM that exhibits robust central nervous system (CNS) penetrance and significant in vivo efficacy[1].
However, like many lipophilic small-molecule PAMs, VU0477886 presents significant formulation challenges. Its poor aqueous solubility can lead to erratic gastrointestinal (GI) absorption and variable pharmacokinetic profiles if administered in standard aqueous solutions. To overcome this, researchers utilize a bead-milled microsuspension strategy utilizing a vehicle of 0.1% Tween 80 and 0.5% Methylcellulose (MC)[1]. This application note details the causality behind this formulation strategy and provides a self-validating protocol for oral (p.o.) administration in rodents.
Physicochemical & Pharmacokinetic Profile
The following table summarizes the quantitative pharmacological and pharmacokinetic data for VU0477886, establishing the baseline metrics required for successful in vivo application[1].
| Pharmacological Parameter | Value | Clinical / Experimental Relevance |
| Target Receptor | mGlu4 | Selective allosteric modulation |
| In Vitro Potency (EC50) | 95 nM | High-affinity binding |
| Efficacy (Glu Max) | 89% | Robust receptor potentiation |
| Brain:Plasma Ratio (Kp) | 1.3 | Excellent blood-brain barrier (BBB) penetrance |
| Rat Plasma Clearance (CLp) | 4.0 mL/min/kg | Favorable metabolic stability |
| Half-life (t1/2) | 3.7 h | Sufficient duration for behavioral assays |
| Effective p.o. Dose (HIC) | 1.0 mg/kg | Reverses haloperidol-induced catalepsy |
Formulation Strategy: Causality & Mechanics
The formulation of VU0477886 is not arbitrary; it is governed by fundamental physical chemistry principles designed to maximize oral bioavailability for hydrophobic compounds.
-
Particle Size Reduction (Bead Milling): According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. Bead milling physically shears the hydrophobic VU0477886 crystals into a micro/nano-particulate suspension. This exponentially increases the surface area, ensuring rapid GI dissolution[1].
-
Wetting Agent (0.1% Tween 80): Polysorbate 80 is a non-ionic surfactant. It lowers the interfacial tension between the hydrophobic drug particles and the aqueous phase, preventing the powder from floating and ensuring uniform dispersion.
-
Suspending Agent (0.5% Methylcellulose): According to Stokes' Law, the sedimentation velocity of a suspended particle is inversely proportional to the viscosity of the fluid. Methylcellulose increases the vehicle's viscosity, physically impeding the settling of the milled particles and guaranteeing dose uniformity from the first to the last animal dosed[1].
Experimental Workflows & Pathways
Fig 1. In vivo workflow: From VU0477886 oral formulation to pharmacodynamic efficacy.
Fig 2. Mechanism of action: VU0477886 positive allosteric modulation of mGlu4 receptors.
Step-by-Step Protocol
Preparation of the Vehicle (0.1% Tween 80 / 0.5% Methylcellulose)
-
Heat: Heat 50% of the required final volume of ultrapure water to approximately 80°C.
-
Disperse: Under vigorous magnetic stirring, slowly add 0.5% (w/v) Methylcellulose (MC) powder. (Note: MC is insoluble in hot water; this step disperses the particles to prevent clumping).
-
Hydrate: Remove the beaker from the heat source. Add the remaining 50% volume as ice-cold ultrapure water. Continue stirring until the solution drops to room temperature and becomes completely clear and viscous.
-
Surfactant Addition: Add 0.1% (v/v) Tween 80 to the clear MC solution. Stir gently to avoid excessive foaming until fully integrated.
-
Sterilization: Autoclave the vehicle at 121°C for 15 minutes. Allow it to cool and re-hydrate fully before use.
Formulation of the VU0477886 Microsuspension
-
Weighing: Accurately weigh the required mass of VU0477886 powder. For a standard 1.0 mg/kg dose administered at a 10 mL/kg dosing volume, prepare a 0.1 mg/mL suspension[1].
-
Transfer: Place the powder into a reinforced homogenization tube containing 1.0 mm zirconium oxide beads.
-
Suspension: Pipette the prepared vehicle (from Step 5.1) into the tube.
-
Bead Milling: Process the mixture in a bead mill homogenizer for 30 minutes. (Critical step: Perform milling in a cold room at 4°C or use a cooled homogenizer to prevent thermal degradation of the compound)[1].
-
Extraction: Using a 20G needle and syringe, carefully extract the milky microsuspension, leaving the zirconium beads behind.
In Vivo Administration (Haloperidol-Induced Catalepsy Model)
-
Induction: Administer haloperidol (1.5 mg/kg, intraperitoneally or subcutaneously) to the rodent cohort to induce catalepsy[1].
-
Dosing: Exactly 30 minutes post-haloperidol administration, vortex the VU0477886 microsuspension for 10 seconds to ensure absolute homogeneity[1].
-
Gavage: Administer the suspension via oral gavage (p.o.) using an appropriately sized stainless steel or flexible feeding tube (e.g., 18G for rats).
-
Observation: Assess the reversal of catalepsy using standard bar tests at predefined time points (e.g., 30, 60, 120 minutes post-dose).
Protocol Validation & Quality Control (Self-Validating System)
To ensure trustworthiness and reproducibility, the formulation must pass the following self-validation checks before dosing:
-
Visual & Microscopic Inspection: The final suspension must appear opalescent and milky. If macroscopic flakes are visible, the compound has not been sufficiently milled. Validation: Place a 10 µL drop on a hemocytometer under a light microscope; particles should be uniformly distributed and ideally <5 µm in diameter.
-
Dose Uniformity Verification: Rapid sedimentation will ruin an in vivo experiment. Validation: Let the suspension sit undisturbed for 15 minutes. Take 50 µL aliquots from the top, middle, and bottom of the vial. Dissolve each in 950 µL of acetonitrile and analyze via HPLC-UV. The concentration across all three zones must agree within ±10%. If it fails, increase the Methylcellulose concentration slightly (e.g., to 1.0%) or increase milling time.
References
-
Title: Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL: [Link]
Sources
Measuring the Brain-to-Plasma Partition Coefficient (Kp) of VU0477886 in Preclinical Pharmacokinetic Studies
An Application Guide and Standard Operating Protocol
Abstract and Introduction
The M1 muscarinic acetylcholine receptor is a critical G protein-coupled receptor (GPCR) implicated in learning, memory, and higher cognitive functions.[1][2] Selective activation of the M1 receptor through Positive Allosteric Modulators (PAMs) represents a promising therapeutic strategy for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][3][4] VU0477886 is a novel, selective M1 PAM designed to enhance cholinergic signaling in key brain regions. For any centrally acting therapeutic, the ability to cross the blood-brain barrier (BBB) and achieve sufficient exposure at the target site is paramount.
This application note provides a comprehensive, field-tested guide for researchers to determine the brain-to-plasma partition coefficient (Kp) of VU0477886 in rodents. The Kp ratio is a fundamental pharmacokinetic (PK) parameter that quantifies the extent of a drug's distribution into the brain from systemic circulation.[5] Furthermore, we will elaborate on the determination of the unbound brain-to-plasma ratio (Kp,uu,brain), a more precise measure of BBB transport that accounts for protein and tissue binding and is considered a "game-changing" parameter in modern CNS drug discovery.[6] This protocol details an end-to-end workflow, from in-vivo study design and execution to bioanalytical sample processing and data analysis, ensuring a robust and reproducible assessment of VU0477886's central nervous system (CNS) penetration.
The Scientific Principle: Kp and Kp,uu,brain
Understanding a compound's ability to penetrate the CNS is a cornerstone of neuropharmacology. The traditional metric for this is the total brain-to-plasma ratio (Kp), calculated as the ratio of the total drug concentration in the brain to that in the plasma at a given time, often assumed to be at steady-state.
However, the "free drug hypothesis" posits that only the unbound drug is available to interact with the pharmacological target.[7] Therefore, the unbound brain-to-plasma partition coefficient (Kp,uu,brain) provides a more accurate measure of the dynamic equilibrium across the BBB.[5][6]
-
Kp,uu,brain ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion, with influx and efflux processes being balanced.[5][7]
-
Kp,uu,brain < 1: Indicates that the compound is a substrate for active efflux transporters at the BBB (e.g., P-glycoprotein, BCRP), which limit its brain penetration.[7][8]
-
Kp,uu,brain > 1: Suggests the involvement of active influx transporters that facilitate the drug's entry into the brain.[7]
This guide provides methodologies to determine both Kp and the crucial unbound fractions required to calculate Kp,uu,brain.
Figure 1: Conceptual diagram illustrating the relationship between total and unbound drug concentrations in plasma and brain compartments and the calculation of Kp and Kp,uu,brain.
End-to-End Experimental Workflow
The determination of the Kp ratio is a multi-step process that requires careful planning and execution. The overall workflow integrates in-vivo procedures with ex-vivo sample analysis.
Figure 2: High-level experimental workflow for determining the brain-to-plasma partition coefficient (Kp).
Detailed Protocols and Methodologies
This section provides step-by-step protocols for each phase of the study.
Part A: In-Vivo Pharmacokinetic Study
This protocol is designed for a discrete time-point study in mice, which is a common approach for tissue distribution experiments.
4.1.1 Materials and Animals
-
Test Compound: VU0477886
-
Vehicle: e.g., 10% Tween® 80, 90% Saline (vehicle must be optimized for solubility and tolerability)
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g). A sufficient number of animals should be used to provide 3-4 animals per time point.
-
Dosing Equipment: Syringes and gavage needles (for oral dosing) or injection needles (for IV/IP/SC dosing).
-
Sample Collection: K2-EDTA coated microcentrifuge tubes, surgical tools for dissection, liquid nitrogen, -80°C freezer.
4.1.2 Study Design and Dosing The goal is to measure concentrations when the drug distribution between plasma and brain is at or near equilibrium. A time course study is recommended.
| Parameter | Recommended Value | Rationale |
| Species | Mouse (C57BL/6) | Common, well-characterized model for PK studies.[9][10] |
| Dose Route | Intravenous (IV) or Oral (PO) | IV provides direct systemic exposure. PO is relevant for orally administered drugs. |
| Dose Level | 1-10 mg/kg (example) | Should be based on prior tolerability and efficacy studies. |
| Time Points | 0.25, 0.5, 1, 2, 4, 8 hours | Captures the absorption, distribution, and elimination phases. |
| Animals/Group | n = 3-4 per time point | Provides sufficient statistical power for mean concentration calculation. |
4.1.3 Step-by-Step Dosing and Sample Collection Protocol
-
Acclimatization: Acclimatize animals for at least 3 days prior to the study.
-
Formulation: Prepare the dosing formulation of VU0477886 on the day of the experiment. Ensure it is a homogenous solution or suspension.
-
Dosing: Administer the compound to each animal via the chosen route. Record the precise time of dosing.
-
Terminal Sample Collection: At each designated time point, anesthetize a group of animals (n=3-4).
-
Blood Collection: Perform cardiac puncture to collect whole blood into K2-EDTA tubes. Invert gently to mix.
-
Plasma Preparation: Centrifuge the blood at 2,000-3,000 x g for 10 minutes at 4°C. Carefully aspirate the supernatant (plasma) and transfer to a new, labeled cryovial.
-
Brain Collection: Immediately following blood collection, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Scientist's Note: Perfusion is a critical step. Failure to remove residual blood will artificially inflate the measured brain concentration, leading to an overestimation of the Kp value.
-
-
Brain Dissection: Rapidly dissect the whole brain, rinse with cold saline, blot dry, and record the wet weight.
-
Sample Storage: Immediately snap-freeze the plasma and brain samples in liquid nitrogen and store at -80°C until bioanalysis.
Part B: Bioanalysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[11][12]
4.2.1 Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound to VU0477886, ideally a stable isotope-labeled version.
-
Equipment: Homogenizer, centrifuge, analytical balance, LC-MS/MS system.
4.2.2 Sample Preparation Protocol
-
Brain Homogenization: a. To the weighed whole brain, add a 3-fold volume (w/v) of ice-cold water or buffer (e.g., PBS).[13] b. Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout. c. Aliquot the homogenate for analysis and store remaining at -80°C.
-
Protein Precipitation (Crash): This method is simple and effective for both plasma and brain homogenate. a. Aliquot 50 µL of plasma or brain homogenate into a 1.5 mL microcentrifuge tube. b. Add 200 µL of cold ACN containing the internal standard (e.g., 100 ng/mL). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at >12,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
4.2.3 LC-MS/MS Method Parameters (Example) This method must be optimized for VU0477886.
| Parameter | Example Setting |
|---|---|
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion (M+H)+ -> Product ion (To be determined) |
Scientist's Note: Method development will involve optimizing the MRM transitions (precursor and product ions) and collision energy for both VU0477886 and the internal standard to ensure maximum sensitivity and specificity.[12]
4.2.4 Calibration and QC
-
Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking known amounts of VU0477886 into blank plasma and blank brain homogenate.
-
Process these standards and QCs alongside the study samples to generate a standard curve and validate the accuracy and precision of the assay.[14]
Part C: Determination of Unbound Fractions (for Kp,uu,brain)
To calculate Kp,uu,brain, the fraction of unbound drug in plasma (fu,p) and brain (fu,brain) must be determined. Equilibrium dialysis is a common and reliable method.[15]
4.3.1 Protocol for fu,p and fu,brain by Equilibrium Dialysis
-
Prepare plasma and brain homogenate (as described in 4.2.2) from untreated animals.
-
Spike the matrices with VU0477886 at a known concentration.
-
Use a commercial equilibrium dialysis apparatus with semi-permeable membranes (e.g., 6-8 kDa MWCO).
-
Pipette the spiked matrix into one side of the dialysis cell (the donor chamber) and an equal volume of buffer (PBS) into the other side (the receiver chamber).
-
Incubate the sealed apparatus in a shaking water bath at 37°C for 4-6 hours to allow equilibrium to be reached.
-
After incubation, collect aliquots from both the donor and receiver chambers.
-
Determine the concentration of VU0477886 in both aliquots by LC-MS/MS.
-
Calculate the unbound fraction:
-
fu = Concentration in Receiver Chamber / Concentration in Donor Chamber
-
Data Analysis and Interpretation
5.1 Concentration Calculation
-
From the LC-MS/MS data, use the calibration curve to determine the concentration of VU0477886 in each plasma (ng/mL) and brain homogenate (ng/g) sample.
-
For brain, convert the concentration from ng/g of homogenate to ng/g of whole brain tissue, accounting for the dilution factor used during homogenization.
5.2 Kp and Kp,uu,brain Calculation
-
Calculate Kp: For each time point, calculate the mean brain and plasma concentrations.
-
Kp = Mean Brain Concentration (ng/g) / Mean Plasma Concentration (ng/mL)
-
(Note: Assuming a brain tissue density of ~1 g/mL)
-
-
Calculate Kp,uu,brain: Using the unbound fractions determined in Part C.
-
Kp,uu,brain = Kp * (fu,p / fu,brain)
-
| Calculated Parameter | Formula | Interpretation |
| Kp | Cbrain,total / Cplasma,total | Overall extent of distribution into the brain, influenced by both BBB transport and tissue binding. |
| Kp,uu,brain | Kp * (fu,p / fu,brain) | Measure of net BBB transport, independent of binding. Indicates passive diffusion (~1), efflux (<1), or influx (>1).[6][7] |
References
-
Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(19), 7563-7574. [Link]
-
Li, W., et al. (2019). A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. Journal of Pharmaceutical and Biomedical Analysis, 167, 136-142. [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from Selvita Drug Discovery Solutions. [Link]
-
Li, W., et al. (2019). A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. PubMed. [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from Paraza Pharma Inc. [Link]
-
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from Nuvisan. [Link]
-
Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Semantic Scholar. [Link]
-
Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). ResearchGate. [Link]
-
Bridges, T. M., et al. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS Chemical Neuroscience, 9(10), 2458-2473. [Link]
-
Yohn, S. E., et al. (2017). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Molecular Pharmacology, 92(4), 430-439. [Link]
-
Yohn, S. E., et al. (2016). Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Proceedings of the National Academy of Sciences, 113(15), E2203-E2212. [Link]
-
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from Vimta Labs. [Link]
-
Loryan, I., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutics, 14(4), 849. [Link]
-
Varadharajan, S. (2017). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University Publications. [Link]
-
Bridges, T. M., et al. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. PubMed. [Link]
-
Bridges, T. M., et al. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ResearchGate. [Link]
-
Farde, L., et al. (2022). Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration ratios. bioRxiv. [Link]
-
Lawrenz, M., et al. (2023). A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv. [Link]
-
Reichel, A. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience, 4, 163. [Link]
-
Loryan, I., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. ResearchGate. [Link]
-
Fridén, M. (2012). Translational aspects of unbound brain to plasma concentration ratios. Diva-Portal.org. [Link]
-
Verma, R. S. (1976). Mechanism of the action of the inhibitor of reverse transcriptase. PubMed. [Link]
-
Sato, H., et al. (2021). Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios. Journal of Pharmaceutical Sciences, 110(1), 355-365. [Link]
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quantification of VU0477886 in brain tissue using LC-MS/MS
An Application Note and Protocol for the Quantification of VU0477886 in Brain Tissue using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed, robust, and validated methodology for the sensitive and selective quantification of VU0477886 in brain tissue homogenate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). VU0477886 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, making it a critical tool compound in neuroscience research. Accurate quantification in central nervous system (CNS) tissue is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling and understanding its therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from sample preparation to data analysis, grounded in established bioanalytical method validation principles.
Introduction and Scientific Rationale
The M1 muscarinic acetylcholine receptor is a key target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. VU0477886 represents a significant tool for exploring the therapeutic efficacy of M1 PAMs. To correlate the observed pharmacological effects with drug exposure at the target site, a reliable method for quantifying VU0477886 concentrations in the brain is essential.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and reproducibility.[1] The method described herein employs a straightforward protein precipitation extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation, ensuring data integrity and reliability.[2][3][4]
Overall Analytical Workflow
The procedure involves several critical stages, from initial tissue processing to final data interpretation. Each step is optimized to ensure maximum recovery, minimize matrix effects, and provide high-quality, reproducible data.
Caption: High-level workflow for VU0477886 quantification in brain tissue.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: VU0477886 reference standard (>98% purity)
-
Internal Standard (IS): Stable Isotope Labeled (SIL) VU0477886 (e.g., VU0477886-d4). The use of a SIL-IS is considered best practice as it co-elutes and experiences identical matrix effects to the analyte, providing the most accurate correction.[5] If a SIL-IS is unavailable, a structural analog may be used, but requires more extensive validation.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Homogenization: 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes, 1.0 mm Zirconium oxide beads.
-
Chemicals: Ammonium Acetate (LC-MS grade)
-
Equipment: Analytical balance, bead-based homogenizer (e.g., Bullet Blender™), refrigerated centrifuge, vortex mixer, calibrated pipettes.
Instrumentation
-
Liquid Chromatography: UPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II, or equivalent) capable of delivering accurate gradients at high pressures.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS, Agilent 6495C, or equivalent) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column with good peak shape for small molecules (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., MassLynx, Analyst, MassHunter).
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
The foundation of any quantitative assay is the accuracy of its standards. All standards should be prepared in a non-interfering solvent (e.g., Methanol or DMSO) and then diluted into blank matrix.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of VU0477886 and its SIL-IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C or -80°C.
-
Intermediate & Working Stock Solutions: Prepare a series of dilutions from the primary stocks using 50:50 Acetonitrile:Water to create working solutions for spiking calibration standards (CALs) and quality controls (QCs).
-
Calibration (CAL) Standards & QCs: Prepare CALs and QCs by spiking appropriate amounts of the working stock solutions into blank brain homogenate. A typical calibration curve might span 1 to 2000 ng/g of tissue. QCs should be prepared at a minimum of three levels: Low, Medium, and High.
Brain Tissue Homogenization Protocol
This step is critical for ensuring the analyte is fully liberated from the tissue matrix.[1] Bead-based homogenization is efficient and highly reproducible.[6]
-
Pre-Chill: Pre-chill all tubes, buffers, and homogenizer racks on ice.
-
Weigh Tissue: Tare a pre-labeled 2.0 mL microcentrifuge tube containing ~100 mg of zirconium beads. Add a frozen piece of brain tissue (e.g., 50-100 mg) and record the exact weight.
-
Add Buffer: Add 4 volumes of ice-cold homogenization buffer (e.g., 70:30 Acetonitrile:Water) per unit weight of tissue. For example, for 100 mg of tissue, add 400 µL of buffer.
-
Homogenize: Place the tubes in the bead homogenizer and process according to the manufacturer's instructions (e.g., 3-5 minutes at a mid-to-high speed setting).[6]
-
Verification: After homogenization, inspect the sample to ensure no visible tissue pieces remain. The result should be a uniform suspension. Keep samples on ice.
Sample Extraction (Protein Precipitation)
Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteins from the brain homogenate, which can interfere with LC-MS/MS analysis.
Caption: Step-by-step protein precipitation workflow for sample clean-up.
-
Prepare Precipitation Solution: Prepare a solution of acetonitrile containing the SIL-IS at a fixed concentration (e.g., 50 ng/mL). The IS concentration should be chosen to provide a strong, but not saturating, signal.[7]
-
Aliquot Homogenate: In a 96-well plate or microcentrifuge tubes, aliquot 50 µL of each brain homogenate sample, CAL, and QC.
-
Precipitate: Add 150 µL of the cold precipitation solution (a 3:1 ratio of solvent to homogenate) to each well. The IS is added at this stage to correct for subsequent experimental variations.[5]
-
Mix & Centrifuge: Seal the plate/tubes, vortex thoroughly for 1 minute, and then centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer & Dilute: Carefully transfer 100 µL of the clear supernatant to a new plate/vial. Add 100 µL of water to reduce the organic content of the sample, which improves peak shape in reversed-phase chromatography.
-
Analyze: Seal the plate/vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Optimization of both chromatographic separation and mass spectrometric detection is key to achieving high sensitivity and selectivity.[8]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for small molecules in reversed-phase mode. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate | A rapid gradient is suitable for high-throughput analysis while ensuring separation from interferences. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Autosampler Temp | 10°C | Maintains sample integrity prior to injection. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar to moderately polar small molecules. Positive mode is selected based on the likely protonation of VU0477886's chemical structure. |
| MRM Transitions | Analyte & IS specific (determined experimentally) | Two transitions (quantifier and qualifier) are monitored for each compound to ensure identity and selectivity, a common practice in bioanalytical methods.[8] |
| Source Temp | 550°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation. |
| Collision Gas | Nitrogen | Standard gas for collision-induced dissociation (CID) in the collision cell. |
| Collision Energy (CE) | Optimized per transition | The voltage applied in the collision cell is optimized to yield the most abundant and stable product ions for maximum sensitivity. |
| Dwell Time | 50-100 ms | Sufficient time to acquire >12-15 data points across each chromatographic peak for accurate quantification. |
Note: The specific MRM transitions (Q1/Q3) and collision energies for VU0477886 and its SIL-IS must be determined experimentally by infusing a standard solution of each compound into the mass spectrometer.
Bioanalytical Method Validation
A full method validation must be performed to demonstrate that the assay is reliable and suitable for its intended purpose.[4] The acceptance criteria should be based on regulatory guidance from the FDA and EMA.[9][10][11]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria (based on ICH M10) [2]
| Parameter | Purpose | Key Experiment | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the analyte/IS retention time. | Analyze at least 6 blank brain homogenate lots. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | Analyze calibration curves (minimum 6 non-zero points) over multiple days. | R² ≥ 0.99. Back-calculated concentrations of CAL standards must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyze replicate samples (n≥5) at the proposed LLOQ. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal; Precision (CV) ≤20%. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and their variability. | Analyze QCs at LLOQ, Low, Mid, and High levels in replicate (n≥5) on at least 3 separate days. | Accuracy (%RE): Within ±15% of nominal (±20% at LLOQ). Precision (%RSD/CV): ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | Compare analyte response in post-extraction spiked samples to response in neat solution. Test in ≥6 lots. | The IS-normalized matrix factor should have a CV ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. While no specific % is required, high and consistent recovery is desirable. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Assess analyte in matrix under various conditions: Freeze/Thaw (3 cycles), Bench-Top (room temp), Long-Term storage (-80°C), Post-Preparative (autosampler). | Mean concentration at each stability condition should be within ±15% of the nominal (baseline) concentration. |
Data Analysis and Reporting
-
Integration: Integrate the chromatographic peaks for the quantifier MRM transition of both VU0477886 and the SIL-IS.
-
Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for all CALs, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration (x-axis) for the CAL standards. Apply a linear regression with a 1/x² weighting, which is common for bioanalytical assays to ensure accuracy at the low end of the curve.
-
Quantification: Determine the concentration of VU0477886 in QCs and unknown samples by back-calculating from the regression equation of the calibration curve.
-
Final Concentration: Adjust the final concentration for the initial weight of the brain tissue and the dilution factors used during homogenization and extraction to report the final value in ng/g.
Conclusion
This application note details a comprehensive and robust LC-MS/MS method for the quantification of VU0477886 in brain tissue. The protocol emphasizes best practices, including the use of a stable isotope-labeled internal standard, efficient bead-based homogenization, and a simple protein precipitation extraction. By adhering to the principles of bioanalytical method validation as outlined by regulatory agencies, this method provides a reliable tool for researchers to accurately assess CNS exposure of VU0477886, thereby enabling critical decision-making in neuroscience drug discovery and development.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Clayton, K., et al. (2022). Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity. STAR Protocols. [Link]
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Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development. Agilent Technologies. [Link]
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Saldanha, C. J., et al. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers in Endocrinology. [Link]
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Li, Y., et al. (2023). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Heliyon. [Link]
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Gago-Ferrero, P., et al. (2023). Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants. STAR Protocols. [Link]
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ResearchGate. (2017). Does anyone have a protocol for homogenizing brain tissue for RNA isolation?. [Link]
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Eckert, G. P., et al. (2008). Isoprenoid quantitation in human brain tissue. Journal of Chromatography B. [Link]
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Scientific Instrument Services, Inc. (2009). Protocol for Brain Tissue Homogenization in the Bullet Blender. [Link]
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Shih, Y., et al. (2015). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. International Journal of Analytical Chemistry. [Link]
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Gionfriddo, E., et al. (2021). Assessment of solid phase microextraction as a sample preparation tool for untargeted analysis of brain tissue using liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
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Eyles, D., et al. (2022). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. bioRxiv. [Link]
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Wang, M., et al. (2013). Development and Validation of a LC–MS/MS Method. Advanced Materials Research. [Link]
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Clayton, K., et al. (2022). Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity. STAR Protocols. [Link]
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AMSbiopharma. (2023). UPLC-MS/MS method development for peptide analysis. [Link]
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Eyles, D., et al. (2023). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. UQ eSpace. [Link]
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Cudjoe, E., et al. (2012). In vivo solid-phase microextraction for tissue bioanalysis. Bioanalysis. [Link]
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Li, W., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
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Sugiura, Y., et al. (2023). Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in the brain. Analytical and Bioanalytical Chemistry. [Link]
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Wang, Y., et al. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma. New Journal of Chemistry. [Link]
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ResearchGate. (2023). Brain tissue homogenization protocol for ELISA?. [Link]
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Nilsson, L. B., et al. (2007). Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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ResearchGate. (2024). Usage of internal standards in LC-MS/MS analysis?. [Link]
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Waters Corporation. (2019). LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins in Cereal Grain Flours. [Link]
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Shimadzu Corporation. (2022). Analysis of Aroma and Metabolic Components using GC-MS and LC-MS and Approach to Craft Beer Development. [Link]
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- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Note: Preparation and Screening of 3-Aminopicolinamide Derivatives (VU0477886) as mGlu4 Positive Allosteric Modulators
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Neuroscience, Parkinson's Disease (PD), GPCR Allosteric Modulation
Executive Summary & Scientific Rationale
Metabotropic glutamate receptor subtype 4 (mGlu4) has emerged as a highly validated, non-dopaminergic therapeutic target for Parkinson's disease (PD). By selectively activating mGlu4 via positive allosteric modulators (PAMs), researchers can normalize the overactive indirect pathway within the basal ganglia circuitry, alleviating motor disturbances without the side effects associated with chronic levodopa therapy[1].
Historically, developing mGlu4 PAMs has been hindered by steep structure-activity relationships (SAR) and poor central nervous system (CNS) penetration[1]. The discovery of the 3-aminopicolinamide chemotype represented a major breakthrough. The addition of a 3-amino substituent to the picolinamide "warhead" drastically alters the electronic distribution and internal hydrogen-bonding network of the molecule. This modification reduces the topological polar surface area (tPSA), thereby engendering sub-micromolar potency, excellent CNS exposure, and robust in vivo efficacy[1].
This application note details the synthesis, in vitro validation, and in vivo screening protocols for 3-aminopicolinamide derivatives, using the preclinical tool compound VU0477886 as the benchmark archetype.
Mechanism of Action: mGlu4 in the Basal Ganglia
In the Parkinsonian brain, the loss of dopaminergic tone leads to hyperactivity in the striatopallidal (indirect) pathway. mGlu4 receptors are localized presynaptically on the terminals of striatal GABAergic projections to the globus pallidus externa (GPe).
Causality of Action: VU0477886 binds to the 7-transmembrane (7TM) allosteric pocket of mGlu4[2]. It does not activate the receptor directly; rather, it amplifies the receptor's affinity and efficacy for endogenous glutamate. This allosteric activation suppresses excessive GABA release into the GPe, thereby restoring motor function[1].
Diagram 1: mGlu4 PAM mechanism normalizing the indirect basal ganglia pathway in PD.
Chemical Synthesis Protocol
The preparation of 3-aminopicolinamides utilizes a convergent synthetic approach. The protocol below outlines the amide coupling of 3-aminopicolinic acid with a functionalized aniline core.
Materials & Reagents
-
Precursors: 3-aminopicolinic acid, functionalized nitroaromatics (e.g., 2-(2-chloro-4-nitrophenyl)isoindoline-1,3-dione).
-
Reagents: Tin(II) chloride (SnCl2), HATU, N,N-Diisopropylethylamine (DIPEA).
-
Solvents: 1,4-Dioxane, concentrated HCl, N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc).
Step-by-Step Methodology
Step 1: Reduction of the Nitroaromatic Precursor Why SnCl2? Tin(II) chloride in acidic media provides a mild, highly chemoselective reduction of the nitro group to an aniline without cleaving sensitive halogens (like chlorine or fluorine) present on the aromatic ring[1].
-
Suspend the nitroaromatic precursor (1.0 equiv, e.g., 300 mg) in 1,4-dioxane in a reaction vial.
-
Chill the suspension in an ice bath (0°C) and purge the system with argon to prevent oxidative side reactions.
-
Dropwise, add a freshly prepared solution of SnCl2 (4.5 equiv) dissolved in concentrated HCl.
-
Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed via LC-MS or TLC.
-
Neutralize the mixture with aqueous NaHCO3, extract with EtOAc, dry over MgSO4, and concentrate in vacuo to yield the functionalized aniline.
Step 2: Amide Coupling Why HATU? HATU is utilized as the coupling reagent because it efficiently activates the carboxylic acid of 3-aminopicolinic acid while minimizing epimerization and overcoming the steric hindrance of the adjacent 3-amino group.
-
In a dry round-bottom flask, dissolve 3-aminopicolinic acid (1.0 equiv) and the synthesized aniline (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv) to act as the organic base.
-
Stir the reaction mixture at room temperature for 12–18 hours under a nitrogen atmosphere.
-
Quench the reaction with deionized water, extract the product into EtOAc, and wash the organic layer with brine to remove residual DMF.
-
Purify the crude product via mass-directed preparative LC or flash column chromatography to isolate the 3-aminopicolinamide derivative (e.g., VU0477886).
In Vitro & DMPK Screening Pipeline
To validate the synthesized derivatives, a self-validating screening cascade is employed.
Calcium Mobilization Assay (In Vitro Potency)
mGlu4 is natively a Gi/o-coupled receptor (inhibiting cAMP). To adapt this for high-throughput fluorescence screening, cells are co-transfected with a chimeric G-protein (Gqi5). Causality: Gqi5 forces the Gi-coupled mGlu4 receptor to signal through the Gq pathway, releasing intracellular calcium upon activation, which can be quantified using calcium-sensitive dyes[2].
-
Cell Plating: Plate BHK cells stably expressing human mGlu4 and Gqi5 in 384-well black, clear-bottom plates.
-
Dye Loading: Incubate cells with Fluo-4 AM calcium dye for 1 hour at 37°C.
-
Compound Addition: Add the 3-aminopicolinamide derivatives across a 10-point concentration-response curve (10 pM to 30 μM).
-
PAM Assessment: Add a sub-maximal (EC20) concentration of glutamate.
-
Detection: Measure fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader. Calculate the EC50 and the maximum response relative to a standard full agonist (% Glu Max).
DMPK Profiling
Derivatives must possess a favorable Drug Metabolism and Pharmacokinetics (DMPK) profile to be viable in vivo tools.
-
Microsomal Clearance: Incubate compounds with rat and human liver microsomes to determine intrinsic clearance (CLhep).
-
CNS Penetration: Dose rats subcutaneously or orally. Harvest plasma and brain tissue at Tmax. Calculate the Brain:Plasma partition coefficient (Kp). A Kp > 0.5 is generally required for robust CNS efficacy[1].
In Vivo Efficacy: Haloperidol-Induced Catalepsy (HIC) Model
The HIC model is the gold-standard preclinical assay for evaluating symptomatic relief in PD. Haloperidol (a D2 receptor antagonist) induces a rigid, cataleptic state in rodents, mimicking PD motor deficits.
-
Induction: Administer haloperidol (1.5 mg/kg, i.p.) to male Sprague-Dawley rats (n=10 per group).
-
Treatment: 30 minutes post-haloperidol, administer the test compound (e.g., VU0477886 at 1 mg/kg p.o.) formulated as a microsuspension in 0.1% Tween80 / 0.5% methylcellulose[1].
-
Measurement: Place the rat's forepaws on a horizontal bar or vertical grid. Record the "descent latency" (time taken to correct posture) at 30, 60, 90, and 120 minutes post-dose.
-
Validation: A significant reduction in descent latency compared to the vehicle-treated group indicates successful reversal of catalepsy via mGlu4 PAM activity[1].
Data Presentation & Expected Results
The inclusion of the 3-amino group significantly enhances both potency and pharmacokinetic properties compared to unsubstituted or 3-hydroxy analogs.
Table 1: SAR and Potency of Picolinamide Derivatives [1][3]
| Compound | Warhead Modification | mGlu4 EC50 (nM) | Efficacy (% Glu Max) | Status / Notes |
| VU0477886 | 3-aminopicolinamide | 95 | 89% | Potent PAM; High CNS Exposure |
| Compound 18 | 3-hydroxypicolinamide | 125 | 115.4% | Poor physicochemical properties |
| Compound 19 | Isonicotinamide | > 10,000 | N/A | Inactive |
| Compound 7 | Unsubstituted picolinamide | 587 | 88.1% | Weak potency; High clearance |
Table 2: DMPK and In Vivo Profile of VU0477886 [1]
| Parameter | Value | Interpretation |
| Brain:Plasma Kp | 1.3 | Excellent CNS penetration |
| Rat Plasma Clearance (CLp) | 4.0 mL/min/kg | Low clearance, stable circulating half-life |
| Half-life (t1/2) | 3.7 hours | Suitable for once- or twice-daily oral dosing |
| HIC Minimum Effective Dose | 1.0 mg/kg (p.o.) | Robust in vivo efficacy comparable to clinical candidates |
Experimental Workflow Summary
Diagram 2: Linear screening cascade for the development of mGlu4 PAMs.
References
- Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy.Bioorganic & Medicinal Chemistry Letters.
- N-(3-methoxyphenyl)picolinamide - Benchchem.
- Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator.
Sources
troubleshooting low free fraction (Fu) issues in VU0477886 in vivo dosing
Technical Support Center: Troubleshooting Low Free Fraction ( Fu ) in VU0477886 In Vivo Dosing
Welcome to the Technical Support Center for in vivo pharmacology. This guide is specifically designed for researchers, scientists, and drug development professionals encountering pharmacokinetic/pharmacodynamic (PK/PD) disconnects when dosing VU0477886 , a highly potent metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator (PAM)[1].
While VU0477886 demonstrates robust efficacy in preclinical Parkinson's disease models, its highly lipophilic 3-aminopicolinamide warhead results in an exceptionally low free fraction ( Fu )[2]. Because only the unbound drug ( Cu ) can cross the blood-brain barrier (BBB) and engage the target, >99% plasma protein binding severely restricts the active therapeutic pool. This guide provides the causality, data, and self-validating protocols needed to overcome these barriers.
Quantitative Pharmacokinetic Profile of VU0477886
Understanding the baseline parameters of VU0477886 is critical before troubleshooting in vivo dosing failures. The table below summarizes the key metrics driving its PK/PD behavior.
| Parameter | Value | Biological Implication |
| Target Potency ( EC50 ) | 95 nM (89% Glu Max) | High intrinsic potency at the mGlu4 allosteric site[1]. |
| Brain:Plasma Ratio ( Kp ) | 1.3 | Excellent total brain penetration[2]. |
| Rat Plasma Clearance ( CLp ) | 4.0 mL/min/kg | Low/moderate clearance, favorable for sustained exposure[2]. |
| Half-life ( t1/2 ) | 3.7 h | Supports once- or twice-daily dosing in rodent models[2]. |
| Human Free Fraction ( Fu,h ) | 0.007 (0.7% unbound) | High binding affinity to human serum albumin and AAG[2]. |
| Rat Free Fraction ( Fu,r ) | 0.003 (0.3% unbound) | Extremely restricted free drug pool in rat models[2]. |
| In Vivo Efficacy Dose | 1 mg/kg (p.o.) | Reverses 1.5 mg/kg haloperidol-induced catalepsy (HIC)[2]. |
Troubleshooting FAQs
Q1: Why does VU0477886 show robust efficacy in HIC models despite a near-zero free fraction ( Fu=0.003 in rats)? Causality: In vivo efficacy is driven by the absolute free brain concentration ( Cu,brain ), not the relative percentage. At a 1 mg/kg p.o. dose, the total brain concentration of VU0477886 reaches 334 nM[2]. Even with a severely restricted free fraction, the high total exposure combined with the compound's potent EC50 (95 nM) ensures that the absolute free concentration exceeds the threshold required for mGlu4 allosteric modulation[1]. Furthermore, local tissue binding dynamics in the brain differ from plasma protein binding, altering the effective unbound brain-to-plasma ratio ( Kp,uu ).
Q2: How do I accurately measure the free fraction ( Fu ) of highly lipophilic PAMs like VU0477886 without artifactual errors? Causality: Highly lipophilic compounds often bind non-specifically to dialysis membranes or plasticware during in vitro assays, leading to artificially low Fu readings. To prevent this, you must use a Rapid Equilibrium Dialysis (RED) assay with a strict mass-balance recovery check. If recovery is <80%, the system is not self-validating, and you must add a surfactant (e.g., 0.01% CHAPS) to the receiver buffer to mitigate non-specific membrane binding.
Q3: What formulation strategies can maximize in vivo exposure for VU0477886? Causality: Because >99% of the drug is sequestered by plasma proteins[2], maximizing the absorption rate ( ka ) and peak total concentration ( Cmax ) is necessary to drive a sufficient gradient of free drug across the BBB. Standard aqueous vehicles will fail due to poor solubility. Use a lipid-based formulation (e.g., 10% Tween-80, 10% PEG-400, 80% Saline) or a fine nanosuspension in 0.5% methylcellulose to enhance gastrointestinal dissolution and rapid systemic absorption.
Experimental Protocols
Protocol A: Self-Validating Rapid Equilibrium Dialysis (RED) for Fu Determination
Objective: Accurately quantify the unbound fraction of VU0477886 in rat plasma while controlling for non-specific binding.
-
Matrix Preparation: Spike blank rat plasma with VU0477886 to a final concentration of 1 µM. Keep the DMSO co-solvent concentration <1% to prevent protein precipitation.
-
Dialysis Setup: Load 200 µL of spiked plasma into the donor chamber of a RED device insert. Load 350 µL of PBS (pH 7.4) into the receiver chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 250 RPM for 4 to 6 hours to ensure thermodynamic equilibrium.
-
Matrix Matching (Critical Step): Post-incubation, remove 50 µL from the donor chamber and mix with 50 µL of blank PBS. Remove 50 µL from the receiver chamber and mix with 50 µL of blank plasma. Causality: This ensures identical matrix effects during LC-MS/MS ionization, preventing ion suppression bias.
-
Extraction & Analysis: Precipitate proteins using 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.
-
Self-Validation Check: Calculate Mass Balance Recovery = (Total Mass Donor + Total Mass Receiver) / Initial Mass. If Recovery < 80%, the assay is invalid due to membrane binding. Repeat using pre-conditioned inserts.
Protocol B: Haloperidol-Induced Catalepsy (HIC) In Vivo Assay
Objective: Validate the central target engagement of VU0477886 despite low Fu .
-
Subject Preparation: Fast male Sprague-Dawley rats (250-300g) overnight to ensure consistent oral absorption.
-
Catalepsy Induction: Administer haloperidol (1.5 mg/kg, i.p.)[3]. Wait 45 minutes for the onset of D2 receptor blockade-induced rigidity.
-
Dosing: Administer VU0477886 (1 mg/kg, p.o.) formulated in a lipid vehicle[2].
-
Bar Test Measurement: At 30, 60, and 120 minutes post-dose, place the rat's forepaws on a horizontal bar (9 cm above the surface). Measure the latency (in seconds) for the rat to remove both paws.
-
Self-Validation Check: A valid model requires the Vehicle + Haloperidol control group to maintain a descent latency of >120 seconds. Reversal by VU0477886 confirms sufficient Cu,brain has been achieved to activate mGlu4.
Visualizations
Figure 1: Pharmacokinetic pathway of VU0477886 from dosing to mGlu4 target engagement.
Figure 2: Decision tree for troubleshooting low free fraction (Fu) in vivo dosing.
References
-
mGlu-4 | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. 1
-
Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PMC. NIH.gov. 2
-
haloperidol (standard) — TargetMol Chemicals. TargetMol. 3
Technical Support Center: Troubleshooting Suboptimal Multispecies Pharmacokinetics of VU0477886
Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Technical Support Center. This module is specifically designed for drug development professionals and medicinal chemists working on metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs).
Here, we address the specific pharmacokinetic liabilities of VU0477886 , a 3-aminopicolinamide-based mGlu4 PAM. While VU0477886 demonstrated potent in vitro activity (EC50 = 95 nM) and robust in vivo efficacy in reversing haloperidol-induced catalepsy (HIC) [1], its clinical progression was halted due to extremely low unbound fraction ( Fu ), suboptimal multispecies PK, and poor projected human PK [2]. This guide provides the causal logic and field-proven protocols to troubleshoot and engineer around these liabilities.
Part 1: Quantitative Data Overview
To establish a baseline for troubleshooting, it is critical to understand the specific DMPK parameters that flagged VU0477886 as suboptimal. The data below highlights the severe discrepancy between its excellent brain penetrance ( Kp ) and its highly restrictive plasma protein binding ( Fu ).
| Parameter | Value | Implication / Troubleshooting Target |
| mGlu4 Potency ( EC50 ) | 95 nM (89% Glu Max) | Highly potent; maintain this pharmacophore geometry. |
| Brain:Plasma Ratio ( Kp ) | 1.3 | Excellent total brain exposure; however, driven by high lipophilicity. |
| Unbound Fraction ( Fu , Human) | 0.007 (< 1%) | Critical Liability: Massive plasma protein binding limits free drug. |
| Unbound Fraction ( Fu , Rat) | 0.003 (< 1%) | Critical Liability: Insufficient free drug to engage CNS targets efficiently. |
| Hepatic Clearance ( CLhep , Rat) | 51 mL/min/kg | Moderate-to-high intrinsic clearance; requires metabolic stabilization. |
| Hepatic Clearance ( CLhep , Human) | 5.8 mL/min/kg | Moderate clearance, but problematic when combined with low Fu . |
| CYP450 Profile | CYP2C9 IC50 = 7.2 µM | Liability: Potential for drug-drug interactions (DDIs). |
Part 2: FAQs on Mechanism and Causality
Q1: Why does VU0477886 exhibit poor projected human PK despite having a favorable Brain:Plasma ratio ( Kp=1.3 ) in rats? A1: The total brain-to-plasma ratio ( Kp ) is a misleading metric when a compound is highly lipophilic. While VU0477886 crosses the blood-brain barrier effectively, its unbound fraction ( Fu ) is incredibly low (0.003 in rats, 0.007 in humans)[2]. Because only the unbound (free) drug can interact with the presynaptic mGlu4 receptors to attenuate excessive glutamate release, the actual free brain concentration ( Cu,brain ) is marginal. To compensate, higher systemic doses are required, which exacerbates off-target toxicities and rapid hepatic clearance.
Q2: What is the mechanistic cause of the CYP2C9 inhibition observed with VU0477886? A2: CYP2C9 preferentially metabolizes weakly acidic or highly lipophilic molecules with specific hydrogen-bond acceptor geometries. The 3-aminopicolinamide warhead of VU0477886, combined with its lipophilic appendages, creates a structural motif that competitively binds the lipophilic active site of CYP2C9 [2]. Troubleshooting this requires scaffold hopping—specifically modifying the electronics of the aminopicolinamide core or introducing steric bulk (e.g., fluorination) to disrupt the CYP2C9 binding affinity without losing mGlu4 PAM activity.
Q3: How does VU0477886 modulate the mGlu4 pathway, and why is sustained free-drug exposure critical? A3: VU0477886 binds allosterically to the presynaptic mGlu4 receptor. Because it is a PAM, it does not activate the receptor directly but potentiates the affinity and efficacy of endogenous glutamate. This activation couples to Gi/Go proteins, inhibiting adenylate cyclase (reducing cAMP) and blocking Ca2+ channels, which ultimately attenuates pathological glutamate release in the basal ganglia. Sustained free-drug exposure is critical because the PAM must be continuously present to modulate episodic glutamate bursts characteristic of Parkinsonian motor fluctuations.
Caption: Presynaptic mGlu4 receptor signaling pathway modulated by VU0477886.
Part 3: Troubleshooting Guides & Experimental Workflows
To engineer out the liabilities of VU0477886, your lab must implement self-validating screening protocols that simultaneously track intrinsic clearance ( CLint ) and fraction unbound ( Fu ).
Protocol 1: Plasma Protein Binding (PPB) Optimization via Rapid Equilibrium Dialysis (RED)
Objective: Identify analogs of VU0477886 that achieve an Fu>0.05 (5%) without sacrificing mGlu4 potency.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM DMSO stock of the VU0477886 analog. Dilute to a final concentration of 1 µM in pooled multi-species plasma (Rat, Dog, NHP, Human). Ensure final DMSO concentration is ≤ 0.1% to prevent protein denaturation.
-
Dialysis Setup: Add 200 µL of the spiked plasma to the donor chamber of a RED device (8K MWCO membrane). Add 350 µL of PBS (pH 7.4) to the receiver chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to achieve equilibrium.
-
Sampling & Quenching: Remove 50 µL from both chambers. Matrix-match the samples (add 50 µL blank plasma to buffer samples, and 50 µL blank buffer to plasma samples). Quench with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
-
Self-Validation Check: Calculate the mass balance (recovery). If recovery is < 85%, the highly lipophilic VU0477886 analog is likely binding non-specifically to the dialysis membrane or plasticware. Troubleshooting: Pre-coat plates with 1% CHAPS or switch to ultracentrifugation.
Protocol 2: Multispecies Microsomal Stability Profiling
Objective: Reduce the hepatic clearance ( CLhep ) of the picolinamide core to < 15 mL/min/kg in rats.
Step-by-Step Methodology:
-
Reaction Mixture: Combine 0.5 mg/mL liver microsomes (RLM, HLM, or DLM) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing internal standard.
-
Data Analysis: Determine the half-life ( t1/2 ) from the log-linear decline of the compound. Calculate intrinsic clearance ( CLint ) using the formula: CLint=(0.693/t1/2)×(V/[MicrosomalProtein]) .
-
Causality & Next Steps: If CLint is high, perform metabolite identification (MetID) using High-Resolution Mass Spectrometry (HRMS) to identify metabolic soft spots (e.g., N-dealkylation or aromatic hydroxylation) on the VU0477886 scaffold, and direct the chemistry team to block these sites with fluorine or deuterium.
Part 4: Visualizing the DMPK Optimization Logic
When addressing the suboptimal multispecies PK of VU0477886, parallel optimization is required. Fixing clearance by adding lipophilicity will further degrade the unbound fraction. The workflow below dictates the logical progression for the medicinal chemistry and DMPK teams.
Caption: DMPK troubleshooting workflow for optimizing VU0477886 multispecies pharmacokinetics.
References
-
Gogliotti, R. D., Engers, D. W., Garcia-Barrantes, P. M., Panarese, J. D., Gentry, P. R., Blobaum, A. L., Morrison, R. D., Daniels, J. S., Thompson, A. D., Jones, C. K., Conn, P. J., Niswender, C. M., Lindsley, C. W., & Hopkins, C. R. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915–2919.[Link]
-
National Institutes of Health (NIH). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed.[Link]
Technical Support Center: Navigating the Pharmacokinetic Challenges of VU0477886 Analogs
Welcome to the technical support center for researchers engaged in the development of mGluR4 positive allosteric modulators (PAMs), specifically focusing on analogs of VU0477886. The discovery of potent and selective mGluR4 PAMs holds significant promise for treating central nervous system (CNS) disorders like Parkinson's disease.[1][2][3] However, a critical hurdle in translating promising preclinical candidates into viable therapeutics is overcoming poor pharmacokinetic (PK) properties, a challenge frequently encountered with this chemical class.
This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to address specific experimental issues. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower your decision-making process in lead optimization.
Frequently Asked Questions & Troubleshooting Guides
Q1: My lead VU0477886 analog shows high potency in vitro but has very poor stability in human liver microsomes (HLM). What are the likely causes and how can I address this?
A1: High clearance in HLM assays is a classic indicator of rapid metabolic turnover, primarily mediated by cytochrome P450 (CYP) enzymes. The liver is the body's primary metabolic hub, and compounds that are rapidly broken down here will have a short half-life and low exposure when administered orally.[4]
Core Problem: Metabolic "Soft Spots"
Your molecule likely contains one or more "metabolic soft spots"—chemically labile sites susceptible to enzymatic modification. For compounds like VU0477886 analogs, common metabolic transformations include:
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Oxidation: Aromatic rings, benzylic positions, and electron-rich heteroatoms are prone to hydroxylation.
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N-dealkylation: Removal of alkyl groups from nitrogen atoms is a common metabolic pathway.[5]
Troubleshooting Workflow & Strategic Solutions:
-
Identify the Metabolite(s): The first crucial step is to understand where the metabolism is occurring. Conduct a metabolite identification study using HLM or human hepatocytes and analyze the output with high-resolution mass spectrometry. This empirical data is invaluable and directs your medicinal chemistry efforts precisely.
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Implement Structure-Modification Strategies: Once you have identified the metabolic liabilities, you can employ several proven strategies to "harden" the molecule against degradation.[6]
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Metabolic Blocking: Introduce metabolically robust groups at or near the site of metabolism. A common and effective strategy is the replacement of a hydrogen atom with a fluorine or deuterium. The increased strength of the C-F or C-D bond compared to the C-H bond can significantly slow down CYP-mediated oxidation.[7]
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Steric Hindrance: Introduce bulky groups (e.g., a tert-butyl group) near the metabolic soft spot. This physically obstructs the enzyme's active site from accessing the labile position.[5]
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Systematically reducing the lipophilicity (LogP) of your analogs, for instance by introducing polar functional groups, can decrease metabolic clearance.[5]
-
Bioisosteric Replacement: Replace metabolically unstable moieties with bioisosteres that retain the desired pharmacological activity but offer improved stability.[8] For example, a labile ester linkage can be replaced with a more stable amide group.[5] A phenyl ring, often a target for oxidation, could be replaced with a pyridine ring or other heterocyclic systems to alter its electronic properties and susceptibility to metabolism.[8]
-
The following diagram illustrates this strategic approach to addressing metabolic liabilities.
Caption: Iterative workflow for improving metabolic stability.
Q2: My analog is now stable in HLM, but it still shows poor oral bioavailability in my rat PK study. What other factors should I investigate?
A2: Oral bioavailability (F) is a function of both absorption and first-pass metabolism. Since you have addressed metabolic stability, the low bioavailability is likely due to poor absorption from the gastrointestinal (GI) tract. The two primary culprits are low aqueous solubility and poor membrane permeability .
Troubleshooting & Experimental Solutions:
-
Assess Aqueous Solubility: A compound must be in solution to be absorbed.
-
Protocol: Perform a kinetic or thermodynamic solubility assay. A simple approach is the shake-flask method in phosphate-buffered saline (PBS) at pH 7.4.
-
Solution: If solubility is low (<10 µM), consider formulation strategies (e.g., using co-solvents or amorphous solid dispersions for in vivo studies) or medicinal chemistry approaches to introduce polar, ionizable groups that enhance solubility without compromising potency.
-
-
Evaluate Membrane Permeability: The compound must be able to pass through the intestinal epithelial cell layer to enter circulation.
-
Protocol: The Caco-2 permeability assay is the industry standard for in vitro prediction of intestinal absorption.[9] This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
-
Data Interpretation:
-
High Permeability (Papp > 5 x 10⁻⁶ cm/s): Poor absorption is unlikely to be the primary issue.
-
Low Permeability (Papp < 2 x 10⁻⁶ cm/s): The compound has difficulty crossing the intestinal wall.
-
-
Investigate Efflux: The Caco-2 assay can also determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This is done by measuring permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux is pumping your compound back into the GI lumen, limiting its absorption.
-
Solution: If the compound is an efflux substrate, medicinal chemistry efforts should focus on modifications that disrupt recognition by the transporter, often by masking hydrogen bond donors or altering overall molecular conformation.
-
The following diagram outlines the decision-making process after an initial in vivo PK study.
Caption: Decision tree for diagnosing poor oral bioavailability.
Experimental Protocols & Data Tables
To ensure reproducibility and reliability, it is critical to follow standardized protocols. Below is a detailed methodology for a foundational ADME assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound and calculate its intrinsic clearance (Clint) and half-life (t½).
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., from a commercial supplier)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regeneration System (e.g., NADPH-A and NADPH-B solutions)
-
Positive Control Compound (e.g., Verapamil, Testosterone - high clearance)
-
Negative Control Compound (e.g., Warfarin - low clearance)
-
Acetonitrile with Internal Standard (for LC-MS/MS analysis)
-
96-well incubation plate and a collection plate
Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of the test compound and controls by diluting the 10 mM stock into buffer.
-
Incubation Mixture: In the 96-well plate, add the phosphate buffer, HLM, and the test compound/control working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regeneration solution to each well to start the metabolic reaction. This is your T=0 time point for the reaction, but the first analytical sample is typically taken after a brief mix.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a well in the collection plate containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Presentation:
| Parameter | Typical Condition | Rationale |
| Test Compound Conc. | 1 µM | Should be below the Km for most enzymes to ensure first-order kinetics. |
| HLM Protein Conc. | 0.5 - 1.0 mg/mL | Sufficient enzyme concentration for measurable turnover without being wasteful. |
| Incubation Temp. | 37°C | Mimics physiological temperature for optimal enzyme activity. |
| pH | 7.4 | Represents physiological pH. |
| Cofactor | NADPH (regenerating) | Essential cofactor for CYP450 enzyme activity. A regenerating system ensures it is not depleted. |
| Organic Solvent | < 1% (typically <0.1% DMSO) | High concentrations of organic solvents can inhibit enzyme activity. |
| In Vitro System | Advantages | Disadvantages |
| Liver Microsomes | Cost-effective, high-throughput, contains most Phase I enzymes (CYPs).[4] | Lacks Phase II enzymes, transporters, and cellular structure. |
| Hepatocytes | The "gold standard"; contains both Phase I and II enzymes and transporters in a cellular context.[4][6] | More expensive, lower throughput, significant lot-to-lot variability.[4] |
| Recombinant Enzymes | Allows for reaction phenotyping (identifying specific CYP isozymes).[10] | Does not account for the interplay of multiple enzymes; results must be summed and scaled.[10] |
References
-
Enhancing Metabolic Stability - NEDMDG.
-
McGinnity, D. F., et al. (2001). Predicting drug pharmacokinetics in humans from in vitro metabolism studies. Biochemical Society Transactions.
-
Fan, J., et al. (2018). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. Journal of Drug and Alcohol Research.
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.
-
Singh, A., et al. (2022). Physiologically Based Modeling to Predict Monoclonal Antibody Pharmacokinetics in Humans from in vitro Physiochemical Properties. mAbs.
-
Kalyan, P., et al. (2020). A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? Expert Opinion on Investigational Drugs.
-
Celanire, S., et al. (2018). Opportunities and challenges in drug discovery targeting metabotropic glutamate receptor 4. Expert Opinion on Drug Discovery.
-
Celanire, S., et al. (2018). Opportunities and challenges in drug discovery targeting metabotropic glutamate receptor 4. Taylor & Francis Online.
-
What is the importance of metabolic stability in drug design? Patsnap Synapse.
-
Kumar, A., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Letters.
-
Pénzes, C. B., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
-
The Modification Strategies for Enhancing the Metabolic Stabilities and Pharmacokinetics of Aptamer Drug Candidates. IntechOpen.
-
Conn, P. J., et al. (2009). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Nature Reviews Drug Discovery.
-
Felts, A. S., et al. (2019). Challenges in the Discovery and Optimization of mGlu2/4 Heterodimer Positive Allosteric Modulators. Current Topics in Medicinal Chemistry.
-
Obach, R. S., et al. (2003). Combining in Vitro and in Vivo Pharmacokinetic Data for Prediction of Hepatic Drug Clearance in Humans by Artificial Neural Networks and Multivariate Statistical Techniques. Journal of Medicinal Chemistry.
-
Rowe, B. A., et al. (2008). Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors. Neuropharmacology.
-
Williams, R., et al. (2009). mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease. Future Medicinal Chemistry.
-
Iyer, R. P., et al. (2007). Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate. Drug Metabolism and Disposition.
-
Williams, R., et al. (2010). Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4. ACS Chemical Neuroscience.
-
Marino, M. J., et al. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology.
Sources
- 1. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. nedmdg.org [nedmdg.org]
- 6. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 7. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans | bioRxiv [biorxiv.org]
- 10. Predicting drug pharmacokinetics in humans from in vitro metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0477886 Formulation & Troubleshooting Guide
Welcome to the Technical Support Center for VU0477886 , a highly potent metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator (PAM). As a 3-aminopicolinamide derivative, VU0477886 exhibits excellent CNS penetration and robust in vivo efficacy in preclinical Parkinson's disease models 1. However, its lipophilic nature presents significant challenges for aqueous solubility.
This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you troubleshoot aqueous vehicle suspensions and ensure reproducible oral (p.o.) dosing.
Diagnostic Workflow: Aqueous Vehicle Suspension
When preparing VU0477886 for in vivo administration, researchers frequently encounter agglomeration or rapid sedimentation. Follow this logical workflow to diagnose and correct formulation failures.
Diagnostic workflow for troubleshooting VU0477886 aqueous suspension formulation issues.
Frequently Asked Questions (Troubleshooting)
Q: Why does my VU0477886 precipitate when I attempt to dissolve it in standard saline or PBS for in vivo dosing? A: VU0477886 is a 3-aminopicolinamide derivative optimized for CNS penetration, giving it a highly lipophilic and crystalline structure [[1]](). Standard aqueous buffers lack the amphiphilic molecules necessary to lower the interfacial tension between the hydrophobic drug particles and the water. Attempting to force solubility with high concentrations of co-solvents (like DMSO) will result in rapid precipitation ("crashing out") upon injection due to solvent diffusion. Instead of a true solution, a stabilized microsuspension is required for reliable dosing 1.
Q: How do I prevent the compound from settling in the syringe before oral gavage? A: Sedimentation velocity is governed by Stokes' Law , which dictates that settling speed is proportional to the square of the particle radius and inversely proportional to the viscosity of the fluid. To prevent settling, you must address both variables:
-
Reduce Particle Radius: Use mechanical bead milling to shear the crystals into a uniform size (<5 µm) 1.
-
Increase Viscosity: Add a suspending polymer like 0.5% methylcellulose to the vehicle 1. This increases the dynamic viscosity of the continuous phase, suspending the micro-particles for the duration of your dosing window.
Q: Can I skip the bead-milling step if I use a probe sonicator? A: No. Probe sonication generates localized heat which can cause melting, degradation, or re-crystallization of the compound into larger, more stable polymorphs. Bead milling at 4°C provides consistent mechanical shear without the thermal liability, ensuring the homogeneous microsuspension essential for predictable gastrointestinal absorption 1.
Experimental Protocol: Preparation of a Stable VU0477886 Microsuspension
Objective: Formulate a 1 mg/kg oral (p.o.) dose of VU0477886 for in vivo efficacy models, such as the Haloperidol-Induced Catalepsy (HIC) assay 1.
Step 1: Vehicle Preparation (0.1% Tween 80 / 0.5% Methylcellulose)
-
Add 0.5 g of Methylcellulose to 33 mL of heated (80°C) sterile Milli-Q water to disperse the polymer without clumping.
-
Add 67 mL of ice-cold Milli-Q water and stir overnight at 4°C to allow complete polymer hydration.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Self-Validation Checkpoint: The vehicle must be optically clear and slightly viscous. If it appears cloudy or contains "fish-eye" gels, the methylcellulose is incompletely hydrated; continue stirring at 4°C.
Step 2: Wetting the API
-
Weigh the required mass of VU0477886 powder into a homogenization tube.
-
Add 10% of the final required vehicle volume. Vortex rigorously for 60 seconds.
-
Self-Validation Checkpoint: Inspect the meniscus. If dry, unwetted powder is floating on the surface, the interfacial tension is still too high. Ensure the Tween 80 is properly mixed and vortex again until a uniform paste forms.
Step 3: Bead Milling
-
Add 1.0 mm zirconium oxide beads to the tube (volume of beads should roughly equal the volume of the liquid).
-
Add the remaining 90% of the vehicle volume.
-
Mill the suspension using a bead mill homogenizer for 30 minutes at 4°C 1.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot and place it on a hemocytometer under a light microscope. Particles must be uniformly distributed and <5 µm in diameter, with no large crystalline shards.
Step 4: Stability Verification
-
Draw 1 mL of the final microsuspension into a dosing syringe and leave it undisturbed on the bench for 15 minutes.
-
Self-Validation Checkpoint: If a visible white pellet forms at the plunger, the suspension is unstable. The sample must be returned to the mill for an additional 15 minutes to further reduce the particle radius.
Pharmacological Context & Data Presentation
Understanding the physicochemical properties of VU0477886 and the mechanistic rationale behind the vehicle components is critical for experimental success. As an mGlu4 PAM, VU0477886 reduces presynaptic glutamate release, which is a primary therapeutic target for alleviating Parkinsonian motor deficits [[2]]().
Mechanistic pathway of VU0477886-mediated reversal of Parkinsonian motor deficits via mGlu4.
Table 1: Quantitative Pharmacokinetic & Physicochemical Profile of VU0477886
| Parameter | Value | Biological Significance |
| Target | mGlu4 (PAM) | Potentiates receptor response to endogenous glutamate 2. |
| In Vitro Potency (EC50) | 95 nM | High potency allows for lower in vivo dosing 1. |
| Efficacy (Glu Max) | 89% | Robust allosteric activation 1. |
| Brain:Plasma Ratio (Kp) | 1.3 | Excellent CNS penetration, crucial for targeting the basal ganglia 1. |
| Rat Plasma Clearance (CLp) | 4.0 mL/min/kg | Favorable metabolic stability 1. |
| Half-life (t1/2) | 3.7 hours | Sufficient duration of action for behavioral assays 1. |
Table 2: Aqueous Vehicle Component Functionality
| Component | Concentration | Function | Mechanistic Rationale |
| Tween 80 | 0.1% (v/v) | Non-ionic Surfactant | Lowers interfacial tension, allowing aqueous wetting of the hydrophobic 3-aminopicolinamide core without inducing in vivo toxicity 1. |
| Methylcellulose | 0.5% (w/v) | Suspending Agent | Increases the dynamic viscosity of the continuous phase, exponentially decreasing the sedimentation rate per Stokes' Law 1. |
| Zirconium Oxide Beads | 1.0 mm | Mechanical Shear | Physically fractures crystalline aggregates into a uniform microsuspension (<5 µm) during milling 1. |
References
-
[1] Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Source: nih.gov. URL:
-
[2] ChemInform Abstract: Synthesis and SAR of Novel, 4-(Phenylsulfamoyl)phenylacetamide mGlu4 Positive Allosteric Modulators (PAMs) Identified by Functional High-Throughput Screening (HTS). Source: researchgate.net. URL:
Sources
Comparative Efficacy of mGlu4 Positive Allosteric Modulators: VU0477886 vs. VU0418506 in Preclinical Parkinson’s Disease Models
The metabotropic glutamate receptor 4 (mGlu4) has emerged as a highly validated, non-dopaminergic therapeutic target for Parkinson’s disease (PD). Localized presynaptically on striatopallidal terminals, mGlu4 activation dampens excessive GABAergic transmission, thereby normalizing the overactive indirect pathway characteristic of PD motor dysfunction[1]. Because the orthosteric glutamate binding site is highly conserved across all eight mGlu receptor subtypes, drug development has pivoted toward Positive Allosteric Modulators (PAMs) to achieve requisite subtype selectivity[1].
This technical guide provides an objective, data-driven comparison of two prominent mGlu4 PAMs—VU0477886 and VU0418506 —analyzing their mechanistic nuances, preclinical efficacy, and the translational pharmacokinetics that ultimately dictated their development trajectories.
Mechanistic Overview & Basal Ganglia Modulation
Both VU0477886 and VU0418506 bind to transmembrane allosteric sites on mGlu4, potentiating the affinity and efficacy of endogenous glutamate. This potentiation increases coupling to Gi/o proteins, which inhibits adenylate cyclase, reduces cAMP levels, and ultimately suppresses vesicular GABA release into the globus pallidus external segment (GPe)[1].
Fig 1: Presynaptic mGlu4 signaling pathway and PAM-mediated basal ganglia modulation.
A critical mechanistic divergence in mGlu4 pharmacology is the receptor's ability to form heteromeric complexes with mGlu2. While some PAMs activate both mGlu4 homomers and mGlu2/4 heteromers, VU0418506 is uniquely selective for mGlu4 homomers [1]. This functional selectivity proved that antiparkinsonian efficacy does not require mGlu2/4 heteromer activation[1].
Quantitative Data & Compound Profiles
While both compounds originated from optimization campaigns targeting the picolinamide core, they utilize distinct structural warheads that profoundly impact their pharmacokinetic (PK) profiles[2].
Table 1: In Vitro & Pharmacokinetic Comparison
| Parameter | VU0418506 | VU0477886 |
| Chemical Scaffold | Pyrazolo[4,3-b]pyridine | 3-aminopicolinamide |
| mGlu4 Potency (EC₅₀) | 46 nM (rat), 68 nM (human) | 95 nM (rat) |
| Efficacy (Glu Max) | High | 89% |
| Brain Penetration (Kₚ) | Suitable across species | 1.3 (rat) |
| Rat Clearance (CLₚ) | Suitable | 4.0 mL/min/kg |
| mGlu2/4 Heteromer Activity | Inactive (Homomer selective) | Not explicitly required/tested |
| Preclinical Progression | Advanced (multi-species safety) | Halted (poor human PK projection) |
Data synthesized from Niswender et al.[1] and Jones et al.[2].
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate these compounds, researchers rely on highly specific in vitro and in vivo models. Below are the standardized protocols used to validate the efficacy and mechanism of VU0418506 and VU0477886.
Protocol A: CODA-RET Assay for Receptor Heteromerization
Rationale/Causality: Traditional downstream assays (like cAMP or Ca²⁺ mobilization) cannot distinguish whether a signal originates from an mGlu4 homomer or an mGlu2/4 heteromer. Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) solves this by utilizing split-luciferase and fluorophore tags that only emit a signal when the specific mGlu2 and mGlu4 subunits physically dimerize and undergo a ligand-induced conformational change[1].
-
Cell Transfection (System Setup): Co-express mGlu2 and mGlu4 in HEK293 cells, tagged with complementary CODA-RET biosensors.
-
Baseline Validation (Internal Control): Apply the orthosteric agonist L-AP4. A positive luminescence signal validates that the mGlu2/4 heteromers have successfully assembled and are functional[3].
-
Compound Application: Introduce VU0418506 at varying concentrations (10 nM to 10 µM) in the presence of an EC₂₀ concentration of glutamate.
-
Readout & Analysis: Measure resonance energy transfer. Result: VU0418506 fails to potentiate the agonist-induced signal, confirming its inability to activate the heterodimerized state[3].
Protocol B: Haloperidol-Induced Catalepsy (HIC) Model
Rationale/Causality: Haloperidol is a potent D2 receptor antagonist. Administering it to rodents chemically mimics the dopaminergic deficit seen in PD, inducing a state of severe rigidity and immobility (catalepsy). Reversing this catalepsy with an mGlu4 PAM demonstrates that the compound can bypass the dopaminergic system to restore motor function[2].
Fig 2: Step-by-step workflow of the Haloperidol-Induced Catalepsy (HIC) preclinical model.
-
Baseline Acclimation: Habituate rodents to the testing room and apparatus for 30 minutes to prevent stress-induced freezing, which can yield false-positive cataleptic scores.
-
Disease Induction: Administer Haloperidol (1.5 mg/kg, i.p.). Wait 60 minutes to ensure complete D2 blockade.
-
Treatment Administration: Administer the test compound. For VU0477886, a 1 mg/kg p.o. dose is highly efficacious[2]. For VU0418506, doses of 10-30 mg/kg are typically utilized[1]. Include a vehicle group (negative control) and an L-DOPA group (positive control) to self-validate the assay's sensitivity.
-
Bar Test Assessment: Place the rodent's forepaws on an elevated horizontal bar (9 cm high). Measure the latency (in seconds) for the animal to remove both paws and descend.
-
Data Truncation (Quality Control): Implement a strict cutoff time (e.g., 120 seconds). If an animal does not descend by this time, record 120s to prevent extreme outliers from skewing statistical significance.
Translational Outcomes: Why Did VU0418506 Advance?
Despite both compounds demonstrating robust in vivo efficacy in the HIC model, their developmental fates diverged sharply during translational pharmacokinetic profiling.
VU0477886 proved to be highly potent with an attractive DMPK profile in rats (brain:plasma Kp = 1.3; t₁/₂ = 3.7 h)[2]. A mere 1 mg/kg oral dose was sufficient to reverse a robust 1.5 mg/kg haloperidol challenge[2]. However, the compound was ultimately halted as a clinical backup. The 3-aminopicolinamide warhead resulted in a low fraction unbound (Fu) in plasma, suboptimal multi-species pharmacokinetics, and poor projected human PK[2].
Conversely, VU0418506 (featuring the pyrazolo[4,3-b]pyridine head group) maintained suitable in vivo pharmacokinetic properties across three distinct preclinical safety species[4]. Furthermore, its validation in the 6-OHDA lesion model—where it successfully reversed forelimb asymmetry deficits both alone and synergistically with subthreshold L-DOPA—solidified its status as an advanced preclinical candidate[1].
References[1] Niswender, C. M., et al. (2016). "Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers." ACS Chemical Neuroscience. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5073817/[3] Niswender, C. M., et al. (2016). "Figure 7: VU0418506 does not potentiate agonist responses when mGlu2 and mGlu4 are heterodimerized." ACS Chemical Neuroscience. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5073817/[4] Jones, C. K., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/27441572/[2] Jones, C. K., et al. (2016). "Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4899947/
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- 1. Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. VU-0418506 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comprehensive Comparison Guide: Selectivity of VU0477886 Across mGlu1, mGlu2, and mGlu5 Receptors
Executive Summary
Metabotropic glutamate receptors (mGluRs) are highly sought-after targets for the treatment of central nervous system (CNS) disorders, including Parkinson's disease (PD) and schizophrenia. However, because the orthosteric glutamate-binding site is highly conserved across all eight mGluR subtypes, developing subtype-selective orthosteric agonists has historically resulted in off-target toxicity.
VU0477886 represents a breakthrough in neuropharmacology as a highly potent Positive Allosteric Modulator (PAM) of the mGlu4 receptor [1]. By binding to a distinct, less-conserved allosteric site within the 7-transmembrane (7TM) domain, VU0477886 achieves exquisite selectivity. This guide objectively compares the pharmacological profile of VU0477886 against off-target receptors (mGlu1, mGlu2, and mGlu5) and alternative modulators, providing researchers with a self-validating experimental framework for selectivity profiling.
Mechanistic Overview & Receptor Selectivity
To understand the significance of VU0477886's selectivity, one must look at the divergent signaling pathways of the mGluR family:
-
Group I (mGlu1, mGlu5): Gq-coupled receptors that activate phospholipase C, increasing intracellular calcium (Ca²⁺). Overactivation is linked to excitotoxicity.
-
Group II (mGlu2, mGlu3) & Group III (mGlu4, mGlu6, mGlu7, mGlu8): Gi/o-coupled receptors that inhibit adenylate cyclase, decreasing cAMP levels.
VU0477886 acts strictly as a PAM at mGlu4. It lacks intrinsic agonism; instead, it induces a conformational change that dramatically increases the receptor's affinity for endogenous glutamate[2]. Crucially, extensive selectivity screening has proven that VU0477886 is completely devoid of activity at mGlu1, mGlu2, and mGlu5 receptors[3]. This prevents the cognitive blunting associated with mGlu2 activation and the psychiatric side effects linked to mGlu1/5 modulation.
mGluR signaling pathways and the selective allosteric potentiation of mGlu4 by VU0477886.
Quantitative Selectivity Profiling
To benchmark VU0477886, we compare its in vitro potency and efficacy against other standard mGluR tool compounds.
Table 1: Pharmacological Comparison of VU0477886 and Alternative mGluR Modulators
| Compound | Primary Target | mGlu4 Activity | mGlu1 Activity | mGlu2 Activity | mGlu5 Activity | Modulator Type |
| VU0477886 | mGlu4 | EC₅₀ = 95 nM (89% Glu Max) | > 10 µM (Inactive) | > 10 µM (Inactive) | > 10 µM (Inactive) | Selective mGlu4 PAM |
| VU0364770 | mGlu4 | EC₅₀ = 290 nM | > 10 µM | > 10 µM | IC₅₀ = 17.9 µM | mGlu4 PAM (Weak mGlu5 Antagonist) |
| LY341495 | Pan-mGluR | IC₅₀ = 22 µM | IC₅₀ = 7.8 µM | IC₅₀ = 21 nM | IC₅₀ = 8.2 µM | Broad Orthosteric Antagonist |
| Ro0711401 | mGlu1 | Inactive | EC₅₀ = 45 nM | Inactive | Inactive | Selective mGlu1 PAM |
| Fenobam | mGlu5 | Inactive | Inactive | Inactive | IC₅₀ = 58 nM | Selective mGlu5 NAM |
Data synthesized from established pharmacological databases and literature[4],[1],[5],[6].
Experimental Methodologies: Self-Validating Selectivity Workflows
To empirically validate the selectivity of VU0477886, laboratories must employ robust, high-throughput functional assays.
The Causality of Experimental Design: Native mGlu4 and mGlu2 receptors couple to Gi/o proteins, requiring cumbersome cAMP assays. To streamline screening and allow direct comparison with Gq-coupled Group I receptors (mGlu1/5), researchers transfect cells with a chimeric G-protein, Gqi5 [4]. This forces Gi/o receptors to artificially route to the Gq pathway (intracellular Ca²⁺ release). This ingenious step allows the use of a single, highly sensitive fluorescent calcium mobilization assay (e.g., FLIPR) for all mGluR subtypes, ensuring that calculated selectivity ratios are not skewed by differing assay modalities.
High-throughput fluorescent calcium assay workflow for validating mGluR subtype selectivity.
Step-by-Step Protocol: High-Throughput Calcium Mobilization Assay
-
Cell Preparation: Culture recombinant CHO cells stably expressing the target receptor (mGlu1, mGlu2+Gqi5, mGlu4+Gqi5, or mGlu5). Seed at 20,000 cells/well in a 384-well black, clear-bottom plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux) for 1 hour at 37°C.
-
Self-Validation Check (Agonist Mode): Add VU0477886 (concentration response curve from 1 pM to 10 µM) to the cells and monitor fluorescence for 1-2 minutes. Validation: A true PAM will produce zero calcium flux in this mode. If a spike occurs, the compound possesses orthosteric agonism, invalidating its PAM classification.
-
Allosteric Potentiation (PAM Mode): Add an EC₂₀ concentration of glutamate (predetermined for each receptor cell line). Monitor fluorescence for 3 minutes.
-
Data Analysis:
Comparative Analysis: Why Choose VU0477886?
When comparing VU0477886 to earlier generation mGlu4 PAMs (such as VU0364770 or PHCCC), VU0477886 demonstrates superior central nervous system (CNS) exposure and cleaner target engagement.
-
Pharmacokinetics: It boasts a highly attractive brain-to-plasma partition coefficient (Kp) of 1.3, ensuring it effectively crosses the blood-brain barrier[1].
-
In Vivo Efficacy: In the haloperidol-induced catalepsy (HIC) rat model of Parkinson's disease, an oral dose of just 1 mg/kg of VU0477886 robustly reverses motor deficits[2].
-
Selectivity Advantage: Older modulators like VU0364770 exhibit cross-reactivity, acting as weak antagonists at mGlu5 (17.9 µM) and interacting with MAO enzymes[4],[7]. VU0477886’s strict inactivity at mGlu1, mGlu2, and mGlu5 ensures that motor improvements are solely driven by mGlu4-mediated normalization of the indirect basal ganglia pathway.
Conclusion
For drug development professionals targeting the glutamatergic system, VU0477886 stands as a premier chemical probe. Its confirmed selectivity against mGlu1, mGlu2, and mGlu5, combined with its excellent pharmacokinetic profile, makes it an indispensable tool for validating mGlu4 as a therapeutic target in neurodegenerative diseases without the confounding variables of off-target Group I or Group II receptor activation.
References
-
Gogliotti, R. D., et al. (2016). "Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
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- 1. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ro0711401 [CAS: 714971-87-6] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
Publish Comparison Guide: VU0477886 vs. VU0483872 as mGlu4 PAMs for Parkinson's Disease
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Drug Metabolism and Pharmacokinetics (DMPK), In Vivo Efficacy, and Preclinical Viability
As a Senior Application Scientist evaluating the transition of hit compounds to viable preclinical candidates, it is critical to rigorously dissect both pharmacodynamics (PD) and pharmacokinetics (PK). In the pursuit of non-dopaminergic therapies for Parkinson's disease (PD), the metabotropic glutamate receptor subtype 4 (mGlu4) has emerged as a highly attractive target.
This guide provides an objective, data-driven comparison of two structurally related 3-aminopicolinamide derivatives—VU0477886 and VU0483872 —developed as mGlu4 positive allosteric modulators (PAMs) [1]. We will analyze their mechanistic pathways, DMPK profiles, and in vivo efficacy to understand why certain chemotypes succeed in rodent models but fail in human projections.
Mechanistic Causality: Why Target mGlu4?
In the Parkinsonian brain, the loss of dopaminergic tone leads to hyperactivity of the indirect pathway within the basal ganglia. mGlu4 receptors are strategically localized on striatopallidal terminals. Rather than flooding the system with exogenous dopamine (which leads to dyskinesia), activating mGlu4 via PAMs selectively reduces GABA release into the globus pallidus externa (GPe). This normalizes the basal ganglia circuitry and restores motor function [1].
Fig 1: Mechanism of action for mGlu4 PAMs in normalizing basal ganglia circuitry in Parkinson's.
In Vitro Pharmacology & DMPK Profiling
A successful CNS drug must balance intrinsic potency with the ability to cross the blood-brain barrier (BBB) without being rapidly cleared. Both VU0477886 and VU0483872 demonstrated excellent selectivity and avoided human P-glycoprotein (P-gp) efflux (Efflux Ratio < 2), a common pitfall for CNS-targeted small molecules [1].
However, their divergent clearance rates and partition coefficients ( Kp ) highlight the nuanced reality of SAR (Structure-Activity Relationship) optimization.
Table 1: In Vitro and DMPK Comparison (Sprague Dawley Rats)
| Parameter | VU0477886 | VU0483872 | Causality / Implication |
| mGlu4 EC 50 (Rat) | 128 nM | 46.6 nM | VU0483872 possesses ~2.7x higher intrinsic potency at the rat receptor [1]. |
| Plasma Clearance ( CLp ) | 3.98 mL/min/kg | 13.7 mL/min/kg | VU0477886 is a low-clearance compound; VU0483872 shows moderate clearance, requiring higher metabolic turnover [1]. |
| Half-life ( t1/2 ) | 3.7 h | 1.5 h | The lower clearance of VU0477886 extends its systemic circulation time [1]. |
| Volume of Dist. ( Vss ) | 0.85 L/kg | 0.86 L/kg | Both compounds distribute evenly into tissues without excessive sequestration [1]. |
| Brain:Plasma Ratio ( Kp , IV) | 1.31 | 0.36 | VU0477886 exhibits superior BBB penetration. However, VU0483872's higher potency compensates for its lower brain exposure[1]. |
| P-gp Efflux Ratio | 1.2 | 1.9 | Neither compound is a significant substrate for human P-gp efflux transporters [1]. |
The Development Bottleneck: Despite these attractive parameters, both compounds suffered from a critical flaw: extremely low unbound fraction ( Fu ) . In human and rat plasma, Fu was < 0.01. In drug development, a low Fu dictates that while total plasma or brain concentrations may appear high, the free, pharmacologically active drug available to bind the receptor is severely restricted. This limitation resulted in poor projected human pharmacokinetics, halting their clinical progression [1].
In Vivo Efficacy: Haloperidol-Induced Catalepsy (HIC)
To translate in vitro potency to functional efficacy, both compounds were evaluated in the Haloperidol-Induced Catalepsy (HIC) model. Haloperidol, a D2 receptor antagonist, induces a cataleptic state that mimics the motor deficits of PD.
Table 2: In Vivo Pharmacodynamics (Oral Dosing)
| Parameter | VU0477886 | VU0483872 |
| Minimum Effective Dose (MED) | 1 mg/kg (p.o.) | 1 mg/kg (p.o.) |
| Total Brain Concentration | 334 nM | 172 nM |
| Exposure vs. EC 50 Margin | > 2-fold above EC 50 | > 3.5-fold above EC 50 |
| Efficacy Benchmark | As efficacious as VU0418506 | More efficacious than VU0418506 |
Data Synthesis: VU0483872 achieved a robust reversal of catalepsy at 3 mg/kg, performing better than the historical candidate VU0418506 (which required 10 mg/kg). Even though VU0483872 had lower absolute brain levels (172 nM vs 334 nM for VU0477886), its superior intrinsic potency (EC 50 = 46.6 nM) provided a wider therapeutic margin (>3.5-fold over EC 50 ), driving its superior in vivo efficacy [1].
Self-Validating Experimental Methodology: The HIC Workflow
To ensure reproducibility and scientific integrity, the in vivo evaluation of these compounds relies on a self-validating protocol . This means the workflow inherently controls for false positives (via vehicle controls) and verifies the mechanism of action (via terminal PK/PD sampling). If an animal fails to respond behaviorally, subsequent LC-MS/MS bioanalysis will confirm whether the failure was due to a lack of target engagement or a simple dosing/absorption error.
Fig 2: Self-validating experimental workflow for the Haloperidol-Induced Catalepsy (HIC) model.
Step-by-Step Protocol:
-
Baseline Establishment: Fast male Sprague Dawley rats (n=9-10 per group) overnight to ensure uniform oral absorption of the test compounds [1].
-
Disease State Induction: Administer haloperidol (1.5 mg/kg, Intraperitoneal) to induce robust catalepsy. Wait 30 minutes to allow the D2 blockade to take full effect [1].
-
Compound Administration: Administer VU0477886, VU0483872, or Vehicle via oral gavage (p.o.). Compounds should be formulated as a microsuspension in 0.1% Tween80 / 0.5% methylcellulose [1].
-
Behavioral Quantification (The Bar Test): At 30, 60, and 120 minutes post-dose, place the rat's forepaws on a horizontal bar elevated 9 cm from the surface. Measure the descent latency (time taken to remove paws). A decrease in latency indicates a reversal of catalepsy [1].
-
PK/PD Bioanalysis: Immediately following the final behavioral time point, euthanize the animals to collect plasma and brain tissue. Analyze via LC-MS/MS to calculate the Kp and ensure total brain levels exceed the in vitro EC 50 [1].
Conclusion
Both VU0477886 and VU0483872 represent significant milestones in the optimization of 3-aminopicolinamide mGlu4 PAMs. VU0483872 stands out as the superior in vivo tool compound due to its heightened intrinsic potency, which overcomes its moderate brain penetrance to deliver best-in-class efficacy in the HIC model. However, the failure of both compounds to advance to human trials serves as a critical lesson in drug discovery: exceptional target engagement and CNS penetration cannot overcome the systemic liabilities of a severely restricted unbound fraction ( Fu ).
References
- Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4)
Comparative SAR Analysis of 3-Aminopicolinamide mGlu4 PAMs: A Technical Guide for Lead Optimization
As a Senior Application Scientist overseeing GPCR pharmacology and hit-to-lead optimization, I frequently encounter the unique challenges associated with targeting Class C G-protein-coupled receptors (GPCRs). Metabotropic glutamate receptor subtype 4 (mGlu4) has emerged as a highly attractive, non-dopaminergic target for the treatment of Parkinson's disease (PD)[1]. By selectively activating mGlu4 via positive allosteric modulators (PAMs), we can normalize the overactive indirect pathway within the basal ganglia circuitry without the dyskinesia liabilities associated with direct dopamine agonism[1].
However, developing mGlu4 PAMs is notoriously difficult. The structure-activity relationship (SAR) for the 7-transmembrane (7TM) allosteric binding pocket is exceptionally steep, and achieving adequate central nervous system (CNS) penetration while maintaining favorable drug metabolism and pharmacokinetics (DMPK) is a persistent hurdle[1]. This guide provides an objective, data-driven comparison of the 3-aminopicolinamide chemotype against legacy alternatives, detailing the mechanistic causality behind its SAR and the self-validating experimental workflows required to evaluate these compounds.
Mechanistic Rationale: Targeting mGlu4 in Parkinson's Disease
Unlike orthosteric agonists (like glutamate) that bind to the large extracellular Venus Flytrap domain, PAMs bind to the lipophilic 7TM domain. They do not activate the receptor directly; rather, they induce a conformational shift that dramatically increases the receptor's affinity and efficacy for endogenous glutamate[1].
Fig 1. mGlu4 signaling pathway and allosteric modulation mechanism by 3-aminopicolinamides.
Comparative SAR: The Evolution of the 3-Aminopicolinamide Warhead
Early mGlu4 PAMs, such as the phenylglycine derivative PHCCC , provided critical proof-of-concept but suffered from poor brain penetration and required intracerebroventricular (i.c.v.) dosing[2]. Later optimization campaigns yielded highly potent candidates like the pyrazolo[4,3-b]pyridine VU0418506 (EC₅₀ = 67 nM). However, to mitigate off-target liabilities and explore new chemical space, backup programs sought structurally distinct chemotypes[1].
This effort led to the discovery of the 3-aminopicolinamide warhead. The table below summarizes the quantitative SAR data comparing the 3-aminopicolinamide series against legacy and alternative chemotypes.
Table 1: Comparative SAR and Efficacy of mGlu4 Modulators
| Compound | Chemotype | mGlu4 EC₅₀ (nM) | Efficacy (% Glu Max) | Brain:Plasma (Kₚ) | In Vivo Efficacy (HIC Model) |
| VU0418506 (6) | Pyrazolo[4,3-b]pyridine | 67 | 109.3% | High | Active (10 mg/kg p.o.) |
| Compound 7 | 3-Aminopicolinamide | 587 | 88.1% | N/A | N/A |
| VU0477886 (17a) | 3-Aminopicolinamide | 95 | 89.0% | 1.3 | Active |
| VU0483872 (17t) | 3-Aminopicolinamide | 46.6 (rat) | N/A | 0.2 | Active (MED 1 mg/kg p.o.) |
| Compound 18 | 3-Hydroxypicolinamide | 125 | 115.4% | N/A | N/A |
| PHCCC | Phenylglycine | ~4100 | Reference (100%) | Low | Active (i.c.v. only) |
Structural Causality: Why the 3-Amino Group?
As an application scientist analyzing this SAR, the steepness of the structure-activity relationship is a classic hallmark of Class C GPCR allosteric binding. When researchers surveyed bioisosteres, they found that shifting the amino group to the 4-position, or replacing it with diverse functional groups, completely abolished mGlu4 PAM activity[1].
The causality here is fundamentally conformational and electronic. The 3-amino group acts as a critical hydrogen bond donor, likely forming an intramolecular hydrogen bond with the adjacent picolinamide carbonyl oxygen. This interaction restricts the rotatable bond, locking the warhead into a coplanar, bioactive conformation required to fit into the narrow, lipophilic 7TM allosteric pocket. Replacing the 3-amino with a 3-hydroxy group (Compound 18) retained potency (EC₅₀ = 125 nM) due to similar hydrogen-bonding capabilities, but it offered no physicochemical or DMPK advantages over the amino variant[1].
Experimental Workflows: Validating Allosteric Modulation
To ensure scientific integrity, every protocol used to evaluate these compounds must be a self-validating system. Below are the field-proven methodologies used to generate the SAR data.
Fig 2. High-throughput calcium mobilization assay workflow utilizing chimeric Gqi5 coupling.
Protocol 1: In Vitro Calcium Mobilization Assay
Native mGlu4 is Gᵢ/ₒ-coupled (decreasing cAMP), which is low-throughput to measure. By co-expressing a chimeric G-protein (Gqi5), we force the receptor to couple to the Gq pathway, mobilizing intracellular calcium for high-throughput fluorescent readouts[1].
-
Cell Preparation: Plate CHO-K1 cells stably expressing human mGlu4 and the chimeric G-protein Gqi5 at 20,000 cells/well in a 384-well plate.
-
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 1 hour at 37°C.
-
PAM Addition: Add test compounds (e.g., VU0477886) across a 10-point concentration-response curve. Self-Validation Step: Include PHCCC as a reference standard on every plate to normalize day-to-day fluctuations in receptor expression or dye loading[2].
-
Agonist Challenge: Add an EC₂₀ concentration of glutamate. Because PAMs do not activate the receptor directly, this sub-maximal agonist baseline is required to observe the PAM-induced leftward shift in the dose-response curve.
-
Detection: Measure peak fluorescence using a FLIPR or FDSS instrument.
Protocol 2: In Vivo Haloperidol-Induced Catalepsy (HIC) Model
The HIC model is a self-validating system for assessing target engagement in the CNS. Haloperidol, a D₂ antagonist, induces a Parkinsonian cataleptic state. Because mGlu4 PAMs act downstream in the basal ganglia, their ability to reverse this catalepsy proves both CNS penetration and functional engagement of the indirect pathway, independent of direct dopaminergic agonism[1].
-
PAM Administration: Dose rats orally (p.o.) with the test PAM (e.g., VU0483872 at 1-10 mg/kg).
-
Haloperidol Challenge: Administer haloperidol (1 mg/kg, i.p.) to induce D₂ receptor blockade.
-
Bar Test: Place the rat's forepaws on a horizontal bar elevated 10 cm above the surface.
-
Measurement: Record the descent latency (time taken to remove paws). A significant reduction in descent latency indicates robust in vivo efficacy.
DMPK Profiles and Translational Efficacy
While legacy compounds like Lu AF21934 have shown mixed outcomes in complex models like L-DOPA-induced dyskinesia[3], the 3-aminopicolinamides demonstrated excellent translational promise for core motor symptoms.
VU0477886 emerged with an attractive DMPK profile, boasting a brain-to-plasma ratio (Kₚ) of 1.3, indicating excellent CNS penetration. Its rat plasma clearance (CLₚ = 4.0 mL/min/kg) and half-life (t₁/₂ = 3.7 h) supported oral dosing[1]. Furthermore, its analog VU0483872 displayed a Minimum Effective Dose (MED) of just 1 mg/kg p.o. in the HIC model, performing as well as, if not better than, the previous clinical candidate VU0418506[1].
Conclusion
The 3-aminopicolinamide chemotype represents a significant leap forward in mGlu4 PAM design. By leveraging a critical intramolecular hydrogen bond facilitated by the 3-amino group, researchers successfully locked the warhead into a bioactive conformation that yields sub-100 nM potency and robust in vivo efficacy. For drug development professionals, this SAR campaign underscores the necessity of combining rigid conformational design with high-throughput, self-validating chimeric G-protein assays to conquer the steep SAR of Class C GPCRs.
References
-
Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy Source: Bioorganic & Medicinal Chemistry Letters (via NIH PMC) URL:[Link]
-
Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead Source: Bioorganic & Medicinal Chemistry Letters (via NIH PMC) URL:[Link]
-
Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia Source: Cells (via PubMed) URL:[Link]
Sources
Benchmarking VU0477886 Against Standard L-DOPA Therapies In Vivo: A Technical Comparison Guide
As drug development pivots from symptomatic management to disease-modifying neuromodulation, benchmarking novel compounds against clinical gold standards requires rigorous, self-validating experimental designs. Levodopa (L-DOPA) remains the frontline therapy for Parkinson’s disease (PD); however, its chronic administration induces non-physiological, pulsatile stimulation of striatal dopamine receptors, inevitably leading to L-DOPA-induced dyskinesia (LID)[1].
To bypass direct dopaminergic overstimulation, targeting the glutamatergic system via the metabotropic glutamate receptor subtype 4 (mGlu4) has emerged as a highly efficacious strategy[2]. VU0477886 is a potent, CNS-penetrant mGlu4 positive allosteric modulator (PAM) designed to normalize the hyperactive indirect basal ganglia pathway[3]. This guide provides a comprehensive framework for benchmarking VU0477886 against L-DOPA in vivo, detailing the mechanistic rationale, pharmacokinetic profiling, and step-by-step validation protocols.
Mechanistic Rationale: Dopamine Replacement vs. Glutamate Modulation
To understand the experimental readouts, we must first establish the causality behind the therapies. L-DOPA directly replenishes dopamine but fails to respect the spatial and temporal dynamics of endogenous signaling[4]. This pulsatile action triggers aberrant dendritic spine pruning and maladaptive synaptic plasticity, manifesting as LID[4].
Conversely, mGlu4 receptors are localized presynaptically on corticostriatal glutamatergic terminals that project to the indirect pathway[5]. By utilizing a PAM like VU0477886, we do not force receptor activation; rather, we potentiate the receptor's response to endogenous glutamate. This decreases excessive glutamate release, restoring the synergy between glutamatergic and dopaminergic transmission without triggering the dyskinetic side effects associated with L-DOPA[6].
Fig 1. Divergent signaling pathways of L-DOPA vs. mGlu4 PAM (VU0477886) in the basal ganglia.
Quantitative Data Comparison
Before advancing to in vivo behavioral models, it is critical to benchmark the foundational pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compounds. VU0477886 was optimized from a picolinamide-derived family to engender high CNS penetration and a favorable half-life[2].
Table 1: Pharmacokinetic & In Vitro Profiling
| Parameter | Standard L-DOPA (w/ Benserazide) | VU0477886 (mGlu4 PAM) |
| Primary Target | Dopamine D1/D2 Receptors (via DA conversion) | mGlu4 Receptor (Allosteric Site) |
| Potency (EC50) | N/A (Prodrug) | 95 nM (89% Glu Max)[3] |
| Brain Penetration | Requires active transport (LAT1) | Excellent (Brain:Plasma Kp = 1.3)[3] |
| Rat Clearance ( CLp ) | Rapid (Requires continuous dosing) | 4.0 mL/min/kg[3] |
| Half-life ( t1/2 ) | ~1.5 hours | 3.7 hours[3] |
Table 2: In Vivo Efficacy Profile
| Efficacy Metric | L-DOPA Monotherapy | VU0477886 Monotherapy | Combination (Subthreshold L-DOPA + VU0477886) |
| Motor Deficit Rescue | Complete | Significant (Dose-dependent)[7] | Complete (L-DOPA sparing effect)[1] |
| Dyskinesia Risk (LID) | High (Chronic use) | None | Attenuated[4] |
| Synaptic Plasticity | Degraded (Spine loss) | Preserved | Fully Restored (LTP/LTD rescued)[4] |
In Vivo Benchmarking Protocols
To ensure scientific integrity, every protocol must operate as a self-validating system. The following workflows detail the industry-standard methodologies for benchmarking mGlu4 PAMs against L-DOPA.
Protocol A: Haloperidol-Induced Catalepsy (HIC) Assay
Causality & Purpose: Haloperidol is a D2 receptor antagonist that artificially induces a parkinsonian state (catalepsy) by blocking dopaminergic tone in the indirect pathway[8]. Reversing this catalepsy with VU0477886 proves that the compound exerts anti-parkinsonian efficacy downstream of the dopamine receptor, validating its unique mechanism of action[2].
Step-by-Step Methodology:
-
Acclimation: Habituate adult male Sprague-Dawley rats to the testing room for 1 hour prior to the assay.
-
Induction: Administer haloperidol (1.5 mg/kg, i.p.) to all test subjects[7].
-
Validation Check (T=60 min): Place the rat's forepaws on a horizontal bar (9 cm above the surface). A rat is considered cataleptic if it remains immobile on the bar for >30 seconds. Exclude non-responders.
-
Treatment: Administer vehicle, L-DOPA (standard positive control), or VU0477886 (e.g., 1 mg/kg or 3 mg/kg, p.o.)[2][7].
-
Measurement (T=90 min): Re-evaluate the descent latency from the bar. A significant reduction in descent time compared to the vehicle group indicates successful reversal of motor rigidity.
Protocol B: 6-OHDA Lesion Model & Dyskinesia Assessment
Causality & Purpose: The unilateral 6-hydroxydopamine (6-OHDA) model selectively destroys the nigrostriatal dopaminergic tract, creating severe motor asymmetry. Chronic L-DOPA administration in these animals primes the brain for Abnormal Involuntary Movements (AIMs), the rodent equivalent of LID[5]. This protocol tests the "L-DOPA-sparing" hypothesis: combining VU0477886 with a subthreshold dose of L-DOPA should rescue motor function without triggering AIMs.
Fig 2. Self-validating 6-OHDA experimental workflow for assessing L-DOPA-induced dyskinesia.
Step-by-Step Methodology:
-
Stereotaxic Surgery (Day 0): Inject 6-OHDA into the medial forebrain bundle to induce a unilateral dopaminergic lesion.
-
Lesion Validation (Day 14): Administer amphetamine (2.5 mg/kg, i.p.). Only include rats exhibiting robust ipsilateral rotation (>7 turns/min), confirming >90% dopaminergic depletion. This self-validating step is critical to prevent false positives in efficacy readouts.
-
LID Priming (Days 21-42): Administer a dyskinesiogenic dose of L-DOPA (e.g., 6 mg/kg + 15 mg/kg benserazide) daily for 3 weeks to establish a baseline of severe AIMs[5].
-
Benchmarking Phase (Day 43): Divide the validated cohort into four groups:
-
Behavioral Readouts:
-
Cylinder Test (Forelimb Asymmetry): Quantify the percentage of impaired forelimb wall contacts. VU0477886 alone and in combination will significantly reverse asymmetry[7].
-
AIMs Scoring: Score axial, limb, and orolingual dyskinesia on a scale of 0-4 every 20 minutes for 2 hours. The combination group will demonstrate motor rescue equivalent to high-dose L-DOPA, but with a drastically attenuated AIMs score[4].
-
Conclusion
Benchmarking VU0477886 against L-DOPA in vivo reveals a paradigm shift in PD therapeutics. While L-DOPA remains highly efficacious for acute motor rescue, its direct dopaminergic agonism inherently degrades synaptic plasticity over time[4]. VU0477886 demonstrates that positive allosteric modulation of mGlu4 can achieve comparable motor efficacy in HIC and 6-OHDA models while offering a superior safety profile regarding dyskinesia[2][4]. For drug development professionals, utilizing these self-validating in vivo workflows is essential for proving the clinical viability of glutamatergic neuromodulators as L-DOPA-sparing adjuncts.
References
-
[2] Gogliotti, R. G., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
[3] National Institutes of Health (NIH). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed. Available at:[Link]
-
[4] Mellone, M., et al. (2022). A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of l-Dopa-induced dyskinesia. Neuropharmacology. Available at:[Link]
-
[5] Iderberg, H., et al. (2015). Pharmacological stimulation of metabotropic glutamate receptor type 4 in a rat model of Parkinson's disease and l-DOPA-induced dyskinesia: Comparison between a positive allosteric modulator and an orthosteric agonist. Neuropharmacology. Available at:[Link]
-
[7] Niswender, C. M., et al. (2016). Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4. ACS Chemical Neuroscience. Available at:[Link]
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[6] Università Cattolica del Sacro Cuore. A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of l-Dopa-induced dyskinesia - PubliRES. Available at:[Link](Derived from PubliRES repository index)
-
[1] Conn, P. J., et al. (2014). Therapeutic potential of targeting metabotropic glutamate receptors for Parkinson's disease. Pharmacological Reviews / PMC. Available at:[Link]
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[8] Panarese, J. D., et al. (2019). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric modulators. ResearchGate. Available at: [Link]
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- 3. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of l-Dopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. publires.unicatt.it [publires.unicatt.it]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Responsible Disposal of VU0477886
As a Senior Application Scientist, my primary objective is to empower your research by not only providing high-quality reagents but also ensuring you have the critical information needed to handle and dispose of them safely. This guide provides a comprehensive framework for the proper disposal of the research chemical VU0477886. The core principle of laboratory safety is proactive risk management, which begins with understanding the materials you work with and concludes with their responsible disposal.
This document is structured to provide a logical workflow, from initial hazard assessment to the final steps of waste hand-off. It is imperative to note that while this guide provides a general framework based on established laboratory safety principles, it is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer or the disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
Pre-Disposal Hazard Assessment: The Foundation of Safety
Before any disposal procedure is initiated, a thorough understanding of the chemical's properties and associated hazards is essential. For a research chemical like VU0477886, this information is primarily found in the manufacturer-provided Safety Data Sheet (SDS).
Key Sections of the SDS for Disposal:
-
Section 2: Hazards Identification: This will detail the chemical's classification (e.g., flammable, corrosive, toxic) and associated pictograms.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices, which can inform disposal procedures.
-
Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE).
-
Section 13: Disposal Considerations: This section will provide specific guidance on appropriate disposal methods and any regulations that apply.
In the absence of a readily available SDS, it is critical to contact your institution's EHS department. They are equipped to perform a hazard assessment and provide guidance on the appropriate disposal pathway. Never assume a research chemical is non-hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. Based on general best practices for research chemicals, the following PPE should be considered the minimum standard for handling VU0477886 waste.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against splashes and airborne particulates. Given the potential for eye irritation from novel compounds, this is a critical safety measure.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for the specific solvents used. | Prevents skin contact and absorption. Proper glove removal technique is essential to avoid cross-contamination.[1] |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from spills and splashes.[1][2] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
Waste Segregation and Containment: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[3] Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container: Use a container that is chemically compatible with the waste being collected. For VU0477886, which is likely to be dissolved in a solvent, a high-density polyethylene (HDPE) or glass container is typically appropriate. Your EHS department will provide approved waste containers.
-
Label the Container Clearly: All waste containers must be labeled with their contents.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of all components (e.g., "VU0477886 in DMSO")
-
The approximate concentrations of each component
-
The primary hazards (e.g., "Flammable," "Toxic")
-
The date the waste was first added to the container
-
-
Keep Containers Closed: Waste containers should be kept tightly sealed when not in use to prevent the release of vapors.[3]
-
Do Not Mix Waste Streams: Do not mix VU0477886 waste with other waste streams unless explicitly instructed to do so by your EHS department. For example, halogenated and non-halogenated solvent wastes should be collected separately.
Spill Management: A Plan for the Unexpected
In the event of a spill of VU0477886 or its waste solution, a prompt and safe response is crucial.
General Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Situation: Determine the extent of the spill and the associated hazards. If the spill is large or involves highly volatile or toxic materials, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill and prevent it from spreading.
-
Clean the Spill: Following your institution's specific procedures, clean the spill area. All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.
-
Decontaminate: Wipe down all affected surfaces with an appropriate cleaning agent.
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the decision-making process for the disposal of VU0477886, from initial handling to final pickup by EHS.
Caption: Decision workflow for the safe disposal of research chemicals.
Final Disposal Procedures
The ultimate disposal of VU0477886 waste will be handled by your institution's EHS department or a licensed hazardous waste disposal contractor. Your responsibility is to ensure the waste is properly collected, contained, and labeled.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general work areas and have secondary containment.
-
Request Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with all relevant regulations. The principles of responsible chemical management are integral to scientific integrity and the protection of our research community and the environment.
References
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
Harvard University Environmental Health & Safety. (n.d.). Lab Chemical Safety Guidelines. Retrieved from [Link]
-
The Ohio State University Environmental Health and Safety. (2020, May 22). Research Laboratory Safety. Retrieved from [Link]
-
Northwestern University Office for Research Safety. (n.d.). Lab Safety Guide. Retrieved from [Link]
-
University of Alabama at Birmingham Environmental Health & Safety. (n.d.). Laboratory Safety Rules. Retrieved from [Link]
-
Allplastics Engineering. (n.d.). SAFETY DATA SHEET VuPlex® Plastic Cleaner, Protectant and Polish. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
